DP-1 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H32ClN5O3 |
|---|---|
Peso molecular |
498.0 g/mol |
Nombre IUPAC |
3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C26H31N5O3.ClH/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17;/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34);1H |
Clave InChI |
SILKIYOHNAHLNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O.Cl |
Origen del producto |
United States |
Foundational & Exploratory
DP-1 Hydrochloride: A Technical Overview of its Structure and Putative Role as a Ganetespib Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
DP-1 hydrochloride, identified as 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride, is recognized as a degradation product and fragment of Ganetespib, a potent second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Understanding the structure and potential biological activity of this compound is crucial for a comprehensive evaluation of Ganetespib's metabolic fate and overall pharmacological profile. This technical guide provides a detailed examination of the known structural aspects of this compound, alongside a discussion of the broader mechanism of action of HSP90 inhibitors and the signaling pathways they modulate. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages information on its parent compound, Ganetespib, to infer potential characteristics and provide relevant experimental context.
Chemical Structure and Properties of this compound
The definitive chemical structure of this compound is provided by its IUPAC name, which delineates a complex heterocyclic molecule.
IUPAC Name: 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride[3]
Chemical Formula: C₂₆H₃₁N₅O₃ · HCl
Molecular Weight: 498.02 g/mol [1]
Physicochemical and Analytical Data Summary
Comprehensive experimental data for this compound is not extensively available. The following table summarizes the known information and indicates where data is currently unavailable.
| Property | Value | Notes |
| Molecular Weight | 498.02 g/mol | Calculated from the chemical formula.[1] |
| Physical Form | Solid | [3] |
| Purity | 99.70% | As reported by a commercial supplier.[3] |
| Storage Temperature | -20°C to -80°C | Recommended for maintaining stability.[3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Soluble in DMSO (45 mg/mL) | Sonication may be required for complete dissolution.[1] Solubility in other solvents has not been publicly documented. |
| UV λmax | Data not available | - |
Putative Synthesis and Characterization Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be extrapolated from the known synthesis of its parent compound, Ganetespib.[3] The synthesis would likely involve a multi-step process to construct the triazolone core and append the substituted indole and resorcinol moieties.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthetic workflow for this compound.
Standard Analytical Characterization Methods
The characterization of a synthesized batch of this compound would involve a suite of standard analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. A reverse-phase C18 column with a gradient elution using acetonitrile and water (with formic acid or trifluoroacetic acid as a modifier) would be a typical starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to elucidate the chemical structure and confirm the connectivity of the atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups within the molecule.
Mechanism of Action: The HSP90 Connection
As a fragment of Ganetespib, the biological activity of this compound, if any, is likely related to the inhibition of HSP90.[2] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[4]
HSP90 inhibitors, such as Ganetespib, bind to the ATP-binding pocket in the N-terminus of HSP90, which prevents the chaperone from functioning correctly.[4] This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[5] By simultaneously targeting multiple oncogenic pathways, HSP90 inhibitors represent a promising strategy in cancer therapy.[4]
HSP90 Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of HSP90 inhibition and its downstream effects on key cellular signaling pathways.
Caption: General signaling pathway of HSP90 inhibition.
Conclusion
This compound is a structurally defined degradation product of the HSP90 inhibitor Ganetespib. While specific experimental data on its physicochemical properties, synthesis, and biological activity are scarce, its relationship to Ganetespib provides a strong rationale for investigating its potential role in the overall pharmacological and metabolic profile of the parent drug. Further research is warranted to elucidate the specific characteristics of this compound and to determine if it retains any HSP90 inhibitory activity or has other off-target effects. Such studies would be invaluable for a complete understanding of Ganetespib's mechanism of action and its clinical implications.
References
- 1. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Purification of DP-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-1 hydrochloride is a notable degradation product of the heat shock protein 90 (HSP90) inhibitor, Ganetespib.[1] As a reference standard, its synthesis and purification are critical for the accurate quantification of impurities and degradants in pharmaceutical formulations of the parent drug. This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of this compound, complete with detailed experimental protocols, data analysis, and visual workflows to aid researchers and drug development professionals in their understanding and application of these processes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a salt formation reaction between the free base of DP-1 and hydrochloric acid. The following protocol outlines a representative procedure.
Experimental Protocol: Synthesis of this compound
-
Dissolution of DP-1 Free Base: Dissolve 1.0 gram of DP-1 free base in 20 mL of anhydrous isopropanol. Gentle warming and stirring may be required to achieve complete dissolution.
-
Addition of Hydrochloric Acid: To the stirred solution, slowly add a stoichiometric equivalent of 2 M hydrochloric acid in isopropanol.
-
Precipitation: Continue stirring the mixture at room temperature for 2 hours. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold isopropanol.
-
Drying: Dry the resulting white solid under vacuum at 40°C to a constant weight.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Purification of the synthesized this compound is essential to remove any unreacted starting materials, byproducts, or other impurities. A combination of recrystallization and chromatographic techniques is often employed to achieve high purity.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small-scale experiment, test various solvent systems to identify a suitable one where this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
For achieving very high purity, reversed-phase HPLC is a powerful technique.
-
Column and Mobile Phase: Utilize a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The mobile phase can consist of a gradient of acetonitrile in water with 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of the recrystallized this compound in the initial mobile phase composition.
-
Gradient Elution: Employ a gradient elution to separate DP-1 from its impurities. A typical gradient might be:
-
0-5 min: 5% Acetonitrile
-
5-25 min: 5% to 60% Acetonitrile
-
25-30 min: 60% Acetonitrile
-
30-32 min: 60% to 5% Acetonitrile
-
32-40 min: 5% Acetonitrile
-
-
Fraction Collection: Collect the fractions containing the pure this compound based on UV detection (e.g., at 254 nm).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
References
The Core Mechanism of Programmed Death-1 (PD-1) Inhibitors in Cancer Therapy: A Technical Guide
A Note on Terminology: This document addresses the mechanism of action of Programmed Death-1 (PD-1) inhibitors. Initial inquiries for "DP-1 hydrochloride" did not yield relevant results in the context of cancer therapeutics. It is presumed the query pertains to the widely studied PD-1/PD-L1 axis, a cornerstone of modern immuno-oncology.
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Programmed Death-1 (PD-1) inhibitors are a class of monoclonal antibodies that have revolutionized the treatment landscape for a multitude of malignancies. These agents function by disrupting a critical immune checkpoint pathway that cancer cells exploit to evade destruction by the host's immune system. By blocking the interaction between the PD-1 receptor on activated T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, these inhibitors "release the brakes" on the anti-tumor immune response. This guide provides a detailed examination of the molecular interactions, signaling cascades, and cellular consequences of PD-1 blockade in cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
The PD-1/PD-L1 Signaling Axis: A Mechanism of Immune Evasion
The PD-1/PD-L1 pathway is a crucial regulator of immune homeostasis, preventing excessive T-cell activity and autoimmunity.[1] PD-1 (CD279) is a receptor expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells.[1] Its primary ligand, PD-L1 (B7-H1 or CD274), can be expressed by various cells, including tumor cells and other cells within the tumor microenvironment.[1]
When T-cells recognize a tumor antigen presented by a cancer cell, they become activated. However, many tumors upregulate the expression of PD-L1 on their surface.[1] The binding of this PD-L1 to the PD-1 receptor on the T-cell initiates an inhibitory signaling cascade.[1] This leads to T-cell "exhaustion," a state characterized by decreased proliferation, reduced cytokine production (such as IFN-γ and IL-2), and diminished cytotoxic capacity, ultimately allowing the tumor to escape immune surveillance.[1][2]
Molecular Mechanism of PD-1 Inhibition
PD-1 inhibitors are high-affinity monoclonal antibodies designed to bind specifically to the PD-1 receptor. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[1] By preventing this engagement, the inhibitory signal is never transmitted into the T-cell. Consequently, the T-cell remains active, can proliferate, produce pro-inflammatory cytokines, and execute its cytotoxic function to kill the cancer cell.[3]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of PD-1 inhibitors.
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Quantitative Data on PD-1 Inhibitors
The efficacy of PD-1 inhibitors is supported by extensive preclinical and clinical data. Key parameters include binding affinity (KD), in vitro potency (IC50/EC50), and clinical outcomes such as objective response rate (ORR).
Preclinical Data: Binding Affinity and In Vitro Potency
The binding affinity of an antibody to its target is a critical determinant of its biological activity. This is often measured as the equilibrium dissociation constant (KD), where a lower value indicates a higher affinity.
| Inhibitor | Target | Binding Affinity (KD) | Reference |
| Pembrolizumab | PD-1 | 27 pM | [4] |
| Nivolumab | PD-1 | 3.06 nM | [4] |
| BMS-103 | PD-L1 | 79.1 nM (IC50) | [5] |
| BMS-142 | PD-L1 | 96.7 nM (IC50) | [5] |
| BMSpep-57 | PD-L1 | 7.68 nM (IC50) | [5] |
IC50 (half-maximal inhibitory concentration) values from HTRF assays represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction in a biochemical assay.[5][6][7]
Clinical Trial Data: Efficacy in Patients
Clinical trials provide the ultimate measure of an inhibitor's anti-cancer activity. Below is a summary of key efficacy data from seminal trials for Nivolumab and Pembrolizumab.
| Trial Name | Drug | Cancer Type | Metric | Result | Reference |
| CheckMate 025 | Nivolumab | Advanced Renal Cell Carcinoma | Median Overall Survival | 25.8 months (vs. 19.7 for everolimus) | [8] |
| CheckMate 025 | Nivolumab | Advanced Renal Cell Carcinoma | Objective Response Rate | 23% (vs. 4% for everolimus) | [9][10] |
| CheckMate 025 | Nivolumab | Advanced Renal Cell Carcinoma | Median Duration of Response | 18.2 months | [9][10] |
| Pooled Analysis (CheckMate 017, 057, 063, 003) | Nivolumab | Advanced Non-Small Cell Lung Cancer | 4-Year Overall Survival | 14% | [11] |
| Pooled Analysis (CheckMate 017, 057, 063, 003) | Nivolumab | Advanced Non-Small Cell Lung Cancer | Median Duration of Response | 19.1 months | [11] |
| CheckMate 067 | Nivolumab + Ipilimumab | Advanced Melanoma | 6.5-Year Overall Survival Rate | 57% | [12] |
| CheckMate 067 | Nivolumab | Advanced Melanoma | 6.5-Year Overall Survival Rate | 43% | [12] |
Key Experimental Protocols
The preclinical evaluation of PD-1 inhibitors relies on a suite of standardized in vitro and in vivo assays to determine their mechanism of action and efficacy.
In Vitro: Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a fundamental immunology assay used to assess the immunomodulatory activity of compounds by measuring T-cell activation in response to allogeneic stimulation.[13][14]
Objective: To determine if a PD-1 inhibitor can enhance T-cell proliferation and cytokine production in a co-culture of immune cells from two different donors.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, genetically distinct donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.[1]
-
Designate PBMCs from Donor A as "responder" cells and those from Donor B as "stimulator" cells.
-
Inactivate the stimulator cells (Donor B) with Mitomycin C (25-50 µg/mL) or irradiation (30 Gy) to prevent their proliferation.[1][15]
-
-
Co-culture Setup (96-well plate):
-
Plate responder cells (e.g., 1 x 105 cells/well).
-
Add the inactivated stimulator cells to the wells at a specific stimulator-to-responder ratio (e.g., 1:1 or 1:2).[1]
-
Add the test PD-1 inhibitor at various concentrations. Include an isotype control antibody and a vehicle (no treatment) control.
-
Incubate the plate for 3 to 7 days at 37°C in a 5% CO2 incubator.[13]
-
-
Endpoint Analysis:
-
Proliferation: On day 4 or 5, add a proliferation marker such as 3H-thymidine or BrdU and measure its incorporation. Alternatively, pre-label responder cells with a dye like CFSE and measure dye dilution by flow cytometry.[14][16]
-
Cytokine Production: Collect the culture supernatant at 24-72 hours and measure the concentration of cytokines like IL-2 and IFN-γ using an ELISA or a multiplex bead array.[3]
-
Activation Markers: Harvest cells and stain for T-cell activation markers (e.g., CD25, CD69) for analysis by flow cytometry.[16]
-
Below is a workflow diagram for a typical Mixed Lymphocyte Reaction (MLR) assay.
Caption: Experimental workflow for a Mixed Lymphocyte Reaction assay.
In Vivo: Syngeneic Mouse Tumor Model
Syngeneic models, which use immunocompetent mice implanted with murine tumor cell lines, are the gold standard for evaluating the in vivo efficacy of immuno-oncology agents.[17]
Objective: To assess the anti-tumor efficacy of a PD-1 inhibitor in a living organism with a complete and functional immune system.
Methodology:
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm3), typically over 7-10 days.[18]
-
Randomize mice into treatment groups (e.g., PD-1 inhibitor, isotype control, vehicle).
-
Administer the PD-1 inhibitor via an appropriate route (typically intraperitoneal injection) at a specified dose and schedule (e.g., 10-12.5 mg/kg, twice or three times a week).[17][20]
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width2) / 2.[18]
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). Survival can be a secondary endpoint.
-
At the end of the study, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration (e.g., CD8+ T-cells) by flow cytometry or immunohistochemistry.[18]
-
Conclusion
PD-1 inhibitors represent a paradigm shift in oncology, leveraging the body's own immune system to combat cancer. Their mechanism of action is centered on the blockade of the PD-1/PD-L1 immune checkpoint, thereby restoring the cytotoxic function of tumor-infiltrating T-lymphocytes. The robust preclinical and clinical data, validated through established experimental protocols, underscore the profound impact of this therapeutic strategy. Continued research into the nuances of the PD-1 pathway, mechanisms of resistance, and rational combination therapies will further refine and expand the application of these transformative agents in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 8. Nivolumab Versus Everolimus in Patients With Advanced Renal Cell Carcinoma: Updated Results With Long-Term Follow-up of the Randomized, Open-Label, Phase 3 CheckMate 025 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Final analysis of the CheckMate 025 trial comparing nivolumab (NIVO) versus everolimus (EVE) with >5 years of follow-up in patients with advanced renal cell carcinoma (aRCC) - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of 4-Year Survival With Nivolumab in Patients Previously Treated for Advanced NSCLC - The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. sartorius.com [sartorius.com]
- 14. marinbio.com [marinbio.com]
- 15. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.8. Mixed lymphocyte reaction assay (MLR) [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. ichor.bio [ichor.bio]
- 19. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 20. aacrjournals.org [aacrjournals.org]
Understanding DP-1 hydrochloride as a degradation product
An In-depth Technical Guide to Understanding "DP-1 Hydrochloride" as a Degradation Product
Introduction
In the pharmaceutical industry, "DP-1" is a common designation for the first or primary degradation product identified during stability and forced degradation studies of a drug substance. Consequently, "this compound" refers to the hydrochloride salt form of this primary degradation product, or a degradation product of an active pharmaceutical ingredient (API) that is itself a hydrochloride salt. The identification, characterization, and quantification of such degradation products are critical components of drug development and regulatory submissions.[1][2][3] This guide provides a comprehensive overview of the methodologies and data interpretation involved in the study of a primary degradation product (DP-1) arising from a hydrochloride drug substance.
Forced degradation studies are essential for understanding the chemical stability of a drug substance under various environmental stresses.[1][4] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][5] The International Council for Harmonisation (ICH) provides guidelines on conducting these studies.[4]
Data Presentation: Forced Degradation Studies
Quantitative data from forced degradation studies are typically summarized in tables to facilitate comparison of the drug substance's stability under different stress conditions. The tables usually show the percentage of the parent drug remaining and the percentage of major degradation products formed.
Table 1: Summary of Forced Degradation Studies for a Hypothetical API-HCl
| Stress Condition | Time | Temperature | % Assay of API | % DP-1 | % Total Impurities |
| Acid Hydrolysis | 8 hours | 80°C | 85.2 | 8.5 | 14.8 |
| 0.1 M HCl | |||||
| Base Hydrolysis | 4 hours | 60°C | 90.1 | 4.2 | 9.9 |
| 0.1 M NaOH | |||||
| Oxidative | 24 hours | Room Temp | 92.5 | 3.1 | 7.5 |
| 3% H₂O₂ | |||||
| Thermal | 48 hours | 105°C | 95.8 | 1.5 | 4.2 |
| Photolytic | 1.2 million lux hours | 25°C | 98.1 | 0.8 | 1.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are generalized protocols for forced degradation and analysis.
Protocol 1: Forced Degradation (Stress Testing)
-
Preparation of Stock Solution: Prepare a stock solution of the Active Pharmaceutical Ingredient (API) hydrochloride in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Reflux the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Expose the solid API powder to dry heat at 105°C in a calibrated oven for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4]
-
After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis. A control sample should be kept in the dark under the same conditions.
-
Protocol 2: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is developed and validated to separate the parent drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase is optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength at which the API and its impurities show maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
System Suitability: Before sample analysis, system suitability parameters such as theoretical plates, tailing factor, and resolution between the API and DP-1 are checked to ensure the performance of the chromatographic system.
Visualizations
Experimental Workflow for DP-1 Analysis
The following diagram illustrates a typical workflow for the identification and characterization of a degradation product.
References
- 1. cmcpharm.com [cmcpharm.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcchems.com [jcchems.com]
- 4. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of DP-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of DP-1 hydrochloride (CAS No: 1472616-35-5). This compound is identified as a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a known inhibitor of heat shock protein 90 (HSP90) with antitumor activity.[1][2] This document outlines its chemical identity, summarizes its known physicochemical properties in tabular format, describes relevant experimental protocols for characterization, and visualizes associated biological pathways and analytical workflows.
Chemical Identity and Structure
This compound is a complex organic molecule. Its identity is established by its chemical formula, molecular weight, and systematic IUPAC name.
| Identifier | Value | Source |
| CAS Number | 1472616-35-5 | [1][3] |
| Molecular Formula | C₂₆H₃₂ClN₅O₃ | [1] |
| Molecular Weight | 498.02 g/mol | [1] |
| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | [3][4] |
| InChI Key | SILKIYOHNAHLNH-UHFFFAOYSA-N | [3][4] |
| Synonyms | DP-1 HCl | [1] |
| Physical Form | Solid | [3][4] |
Physicochemical and Stability Data
The following table summarizes the available quantitative data regarding the solubility and stability of this compound. This information is critical for handling, formulation, and experimental design.
| Property | Value & Conditions | Source |
| Solubility in DMSO | 45 mg/mL (90.36 mM) (Sonication recommended) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
No further data on properties such as melting point, pKa, or LogP were available in the public domain.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying physicochemical data. Below are standard methodologies used for determining the properties cited above.
3.1. Solubility Determination Protocol
The solubility of a compound like this compound in a solvent such as DMSO is typically determined using a standardized shake-flask method or a high-throughput kinetic solubility assay.
-
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.
-
Materials: this compound powder, anhydrous DMSO, calibrated analytical balance, vortex mixer, sonicator, temperature-controlled shaker, HPLC-UV system.
-
Methodology:
-
An excess amount of this compound is added to a known volume of DMSO in a sealed vial.
-
The suspension is agitated using a vortex mixer and then placed in a temperature-controlled shaker (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Sonication may be used initially to aid dispersion.[1]
-
After equilibration, the sample is centrifuged at high speed to pellet the undissolved solid.
-
A small aliquot of the clear supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method against a calibration curve of known concentrations.
-
The solubility is calculated based on the concentration measured in the supernatant.
-
3.2. Stability Assessment Protocol
Stability studies are performed to understand the degradation profile of a compound under various storage conditions.
-
Objective: To evaluate the chemical stability of this compound as a solid powder and in a DMSO solution over time at specified temperatures.
-
Materials: this compound, appropriate storage containers (e.g., amber glass vials), calibrated freezers (-20°C and -80°C), HPLC-UV system.
-
Methodology:
-
Sample Preparation: Multiple aliquots of solid this compound and a stock solution in DMSO (e.g., 10 mM) are prepared.
-
Storage: Samples are stored at the specified temperatures (-20°C for powder, -80°C for solution).[1]
-
Time Points: At designated time points (e.g., 0, 3, 6, 12 months), a sample is removed from storage.
-
Analysis: The sample is prepared and analyzed using a stability-indicating HPLC method. This method should be capable of separating the intact parent compound from any potential degradants.
-
Evaluation: The purity of the compound is assessed by measuring the peak area of the parent compound as a percentage of the total peak area. A compound is typically considered stable if its purity remains above a certain threshold (e.g., 95%) over the study period.
-
Visualization of Workflows and Pathways
4.1. Physicochemical Characterization Workflow
The following diagram illustrates a standard workflow for the initial physical and chemical characterization of a new chemical entity like this compound.
4.2. Associated Biological Pathway: HSP90 Inhibition
This compound is a fragment of Ganetespib, an HSP90 inhibitor.[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are involved in cancer cell growth and survival. Inhibiting HSP90 leads to the degradation of these client proteins, triggering cell cycle arrest and apoptosis.
References
DP-1 Hydrochloride: A Technical Guide to its Origin and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
DP-1 hydrochloride is recognized as a degradation product of SDC-TRAP-0063, a fragment derived from the potent heat shock protein 90 (HSP90) inhibitor, Ganetespib. This guide provides a comprehensive overview of the discovery and origin of this compound, detailing its relationship to Ganetespib and the broader context of HSP90 inhibition in cancer therapy. While a singular, dedicated discovery paper for this compound is not prominently available in the public domain, this document synthesizes information from research on Ganetespib's development, metabolism, and degradation to provide a thorough technical understanding. This guide includes physicochemical properties, a plausible discovery workflow, and relevant signaling pathways.
Introduction: The Context of HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are essential for tumor growth, proliferation, and survival, including various kinases, transcription factors, and steroid hormone receptors. Consequently, inhibiting HSP90 has emerged as a promising strategy in cancer therapy, as it can simultaneously disrupt multiple oncogenic signaling pathways.
Ganetespib (formerly STA-9090) is a second-generation, non-ansamycin HSP90 inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical and clinical settings.[2] It is a resorcinol-based small molecule that binds to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins.[3] The study of Ganetespib's stability and metabolism has led to the identification of its degradation products, including this compound.
The Origin of this compound: A Degradation Product of a Ganetespib Fragment
This compound is identified as a degradation product of SDC-TRAP-0063, which is itself a fragment of Ganetespib.[4] The discovery of such degradation products is a crucial aspect of drug development, as it informs on the stability, metabolism, and potential metabolites of a therapeutic agent. While the specific research that first identified and characterized this compound is not detailed in readily available literature, its origin is consistently traced back to Ganetespib.
Physicochemical Properties of this compound
Quantitative data for this compound is limited. The following table summarizes its known physicochemical properties based on information from chemical suppliers.
| Property | Value |
| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride |
| Molecular Formula | C₂₆H₃₂ClN₅O₃ |
| Molecular Weight | 514.02 g/mol |
| CAS Number | 1472616-35-5 |
| Appearance | Solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO |
Plausible Discovery and Characterization Workflow
The discovery of a degradation product like this compound typically occurs during forced degradation studies and metabolite identification in preclinical development. The following workflow outlines a plausible experimental approach for its discovery and characterization.
References
- 1. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
DP-1 Hydrochloride: A Technical Overview for the Research Community
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-1 hydrochloride is identified primarily as a degradation product and metabolite of Ganetespib, a potent inhibitor of heat shock protein 90 (HSP90) that has been investigated for its anti-tumor properties.[1][2] Available commercially as a research chemical, this compound's direct biological activities and potential therapeutic applications remain largely unexplored in publicly accessible scientific literature. This document summarizes the available technical data for this compound to support researchers in the fields of pharmacology, drug metabolism, and oncology who may be studying Ganetespib or related compounds.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | [3] |
| Synonyms | This compound | [1] |
| Molecular Formula | C₂₆H₃₂ClN₅O₃ | |
| Molecular Weight | 498.02 g/mol | [1] |
| Physical Form | Solid | [3] |
| Purity | ≥99.70% (commercially available) | [3] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
| Solubility | DMSO: 45 mg/mL (90.36 mM) (Sonication recommended) | [1] |
| CAS Number | 1472616-35-5 |
Mechanism of Action and Biological Activity
This compound is characterized as a fragment and degradation product of the HSP90 inhibitor, Ganetespib.[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. While the mechanism of Ganetespib is well-documented to involve the inhibition of HSP90's ATPase activity, the intrinsic biological activity of this compound itself has not been detailed in the available literature. It is plausible that any observed in vivo effects could be attributed to its parent compound, Ganetespib.
Research Applications
Currently, there is a notable absence of published studies detailing the specific basic research applications of this compound as a primary investigational agent. Its main relevance in a research context appears to be as a reference standard in pharmacokinetic and metabolic studies of Ganetespib, where it can be found in plasma, tumor, and heart tissue.[2]
Experimental Protocols
Due to the limited research on this compound as a standalone compound, detailed experimental protocols for its use are not available in the public domain. Researchers interested in studying this molecule would need to develop their own protocols based on its physical and chemical properties and the specific research question. For instance, in vitro studies would likely involve dissolving the compound in DMSO as per its known solubility.[1]
Signaling Pathways and Experimental Workflows
The current body of scientific literature does not provide information on signaling pathways directly modulated by this compound. As a metabolite of Ganetespib, its formation is part of the metabolic pathway of the parent drug. However, its own downstream effects are not characterized. Consequently, diagrams for signaling pathways or experimental workflows specifically involving this compound cannot be generated at this time.
For reference, the workflow for studying a compound like this compound would logically follow a standard pharmacological screening process.
Caption: A generalized workflow for preclinical evaluation of a research compound.
Conclusion
This compound is a metabolite of the HSP90 inhibitor Ganetespib. While its chemical and physical properties are defined, there is a significant gap in the scientific literature regarding its specific biological activity, mechanism of action, and potential research applications beyond its role in the metabolism of its parent compound. Further investigation is required to elucidate any intrinsic pharmacological effects of this compound and to determine its potential as a standalone research tool or therapeutic agent. Researchers are encouraged to report any findings to contribute to the collective understanding of this molecule.
References
DP-1 hydrochloride's interaction with Hsp90 client proteins
An in-depth guide to the interaction of Hsp90 inhibitors with their client proteins, focusing on the potent second-generation inhibitor, Onalespib (AT13387). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action, quantitative data on client protein degradation, detailed experimental protocols, and visualizations of key signaling pathways.
A Note on the Topic: DP-1 Hydrochloride
Initial research did not yield specific information on a compound designated "this compound" in the context of Hsp90 inhibition and its client proteins. To provide a comprehensive and data-rich technical guide that fulfills the core requirements of your request, this document will focus on a well-characterized, potent, second-generation Hsp90 inhibitor, Onalespib (AT13387) . Onalespib has been extensively studied in both preclinical and clinical settings, and there is a wealth of publicly available data regarding its interaction with Hsp90 client proteins.
Introduction to Hsp90 and Onalespib
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical components of oncogenic signaling pathways.[1] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated and overexpressed oncoproteins, thereby supporting tumor growth and survival.[1] This makes Hsp90 a compelling target for cancer therapy.
Onalespib (also known as AT13387) is a potent, synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1] By competitively inhibiting ATP binding, Onalespib disrupts the Hsp90 chaperone cycle. This leads to the misfolding and subsequent degradation of its client proteins, primarily via the ubiquitin-proteasome pathway.[1][2] This multifaceted impact on numerous oncogenic pathways simultaneously forms the basis of its therapeutic potential.[1]
Mechanism of Action of Onalespib
Onalespib selectively binds to the N-terminal ATP-binding site of Hsp90, which is crucial for its chaperone function.[2] This binding event prevents the conformational changes required for client protein maturation and stabilization. As a result, the client proteins become destabilized, are ubiquitinated, and subsequently targeted for degradation by the proteasome.[2] A common biomarker for Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.[3]
Quantitative Data on Onalespib's Activity
The following tables summarize the quantitative data on the effects of Onalespib on Hsp90 binding, cancer cell proliferation, and the degradation of key Hsp90 client proteins.
Table 1: Binding Affinity and Proliferative Inhibition of Onalespib
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.7 nM | Purified Hsp90 | [4] |
| IC50 | 18 nM | A375 (Melanoma) | [4] |
| 12 nM | MV4-11 (Leukemia) | [4] | |
| 22 nM | NCI-H1975 (NSCLC) | [4] | |
| 55 nM | SKBr3 (Breast Cancer) | [4] | |
| GI50 Range | 13-260 nM | Panel of 30 tumor cell lines | [4] |
Table 2: Effect of Onalespib on Hsp90 Client Protein Levels
| Client Protein | Effect | Cell Line(s) | Reference |
| EGFR | Downregulation | Glioma cell lines | [3][5] |
| p-EGFR | Downregulation | Glioma cell lines | [3][5] |
| AKT | Downregulation/Degradation | Multiple cancer cell lines | [3][5][6] |
| p-AKT | Downregulation | Multiple cancer cell lines | [3][5][7] |
| ERK1/2 | Downregulation | Glioma cell lines | [3][5] |
| p-ERK1/2 | Downregulation | Glioma cell lines | [5] |
| HER2 | Downregulation | Breast cancer cell lines | [6][7] |
| c-Raf | Downregulation | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction between Onalespib and Hsp90 client proteins are provided below.
Western Blotting for Hsp90 Client Protein Degradation
This protocol is used to qualitatively and semi-quantitatively measure the levels of specific Hsp90 client proteins following treatment with an Hsp90 inhibitor.[8][9]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of Onalespib (e.g., 0, 10, 50, 100 nM) or a vehicle control (e.g., DMSO) for different time points (e.g., 0, 6, 12, 24, 48 hours).
2. Preparation of Cell Lysates:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.[8][9]
-
Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[8]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.[8]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
5. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Incubate the membrane with the primary antibody (specific for the Hsp90 client protein of interest or a loading control like β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
6. Signal Detection:
-
Wash the membrane again three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[8]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[9]
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction
This protocol is used to determine if an Hsp90 inhibitor disrupts the interaction between Hsp90 and its client proteins.
1. Cell Culture and Treatment:
-
Treat cells with Onalespib or a vehicle control as described for Western blotting.
2. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors.[10][11]
3. Pre-clearing:
-
Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.[10]
-
Centrifuge and collect the supernatant.
4. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against Hsp90 or the client protein of interest overnight at 4°C with gentle rotation.[10]
-
Add protein A/G-agarose or magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[10]
5. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[11]
6. Elution:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
7. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described above, using antibodies against Hsp90 and the client protein of interest to detect their presence in the immunoprecipitated complex.
MTT Assay for Cell Viability
This colorimetric assay is used to measure the cytotoxic and cytostatic effects of a compound on cancer cells by assessing metabolic activity.[12]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]
2. Drug Treatment:
-
Treat the cells with a serial dilution of Onalespib for a specified period (e.g., 72 hours).[4]
3. Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C.[12][13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the interaction of Onalespib with Hsp90 and its client proteins.
Caption: Onalespib inhibits the Hsp90 chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow for Western blot analysis of Hsp90 client proteins.
Caption: Onalespib induces degradation of Hsp90 clients like RTKs and Akt, inhibiting the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
Initial Studies on DP-1 Mediated Cytotoxicity: A Technical Guide
Disclaimer: Initial searches for a specific chemical compound designated "DP-1 hydrochloride" did not yield information on its cytotoxic properties. The available scientific literature predominantly refers to "DP-1" in two distinct biological contexts: as a crucial subunit of the E2F/DP-1 transcription factor complex involved in cell cycle progression and apoptosis, and as the DP1 receptor for prostaglandin D2. This guide will focus on the cytotoxic mechanisms associated with the DP-1 transcription factor , a key regulator of programmed cell death.
This technical guide provides an in-depth overview of the initial studies concerning the cytotoxic effects mediated by the DP-1 transcription factor, a critical component of the E2F/DP-1 heterodimer. This complex is a pivotal regulator of gene expression, governing cell cycle progression and, under specific cellular contexts, inducing apoptosis. The information presented herein is intended for researchers, scientists, and drug development professionals investigating cellular life and death pathways.
Quantitative Data Summary
The pro-apoptotic activity of the E2F/DP-1 complex is characterized by the orchestrated regulation of several key downstream effector molecules. While specific IC50 values for a "this compound" are not available, the following table summarizes the key molecular events and outcomes resulting from the activation of the E2F/DP-1 pathway, which can be quantitatively assessed in experimental settings.
| Target Gene/Protein | Molecular Event | Cellular Outcome | Relevant Cell Lines |
| p53 | Increased expression and stabilization | Cell cycle arrest, Apoptosis | 32D.3 myeloid cells[1] |
| ARF | Upregulation | Inhibition of MDM2-mediated p53 degradation | - |
| ATM | Upregulation | Phosphorylation and activation of p53 | - |
| p73 | Upregulation | Induction of apoptosis (p53-independent) | - |
| Apaf-1 | Upregulation | Formation of the apoptosome | - |
| Caspases | Activation | Execution of apoptosis | MG-63 human osteosarcoma cells[2] |
| Pro-apoptotic Bcl-2 family members | Upregulation | Mitochondrial outer membrane permeabilization | - |
| NF-κB | Inhibition of survival signal | Promotion of apoptosis | - |
Experimental Protocols
The study of E2F/DP-1 mediated cytotoxicity involves various standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
A variety of assays can be employed to measure cell viability and cytotoxicity, including those based on metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., LDH release).[3][4][5]
2.1.1 MTT Assay Protocol
This assay measures the metabolic activity of cells as an indicator of viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6][7]
-
Compound Treatment: Treat cells with the desired concentrations of the test compound for 24, 48, or 72 hours.[6][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
2.1.2 LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[8]
-
Sample Collection: After treatment, transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.[9]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.[8][9]
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate for the recommended time at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Preparation: Harvest and wash cells with PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[6]
Signaling Pathways and Visualizations
The E2F/DP-1 transcription factor complex induces apoptosis through both p53-dependent and p53-independent mechanisms.[10]
p53-Dependent Apoptotic Pathway
Overexpression of E2F-1 and DP-1 leads to the upregulation of p53.[1] This occurs through the induction of ARF, which inhibits the p53-degrading protein MDM2, and through the upregulation of the p53 kinase ATM.[10] Activated p53 then transcriptionally activates pro-apoptotic genes.
Caption: p53-Dependent Apoptotic Pathway Induced by E2F-1/DP-1.
p53-Independent Apoptotic Pathway
E2F-1/DP-1 can also trigger apoptosis in the absence of functional p53.[10] This is achieved by upregulating the expression of p73, a p53 homolog, as well as core components of the apoptotic machinery such as Apaf-1 and various caspases.[10]
Caption: p53-Independent Apoptotic Pathway Induced by E2F-1/DP-1.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxic effects of a compound involves a series of established in vitro assays.
Caption: General Experimental Workflow for In Vitro Cytotoxicity Assessment.
References
- 1. E2F-1:DP-1 induces p53 and overrides survival factors to trigger apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 4. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The role of the transcription factor DP in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacology of DP1 Peptide
Disclaimer: The term "DP-1 hydrochloride" is ambiguous and may refer to different molecules. This guide focuses on the synthetic antimicrobial peptide (sAMP) designated as DP1 , for which there is a growing body of pharmacological research. A brief section also addresses "this compound" as a degradation product of the HSP90 inhibitor, Ganetespib.
Introduction to DP1 Synthetic Antimicrobial Peptide
DP1 is a novel, rationally designed synthetic antimicrobial peptide (sAMP) that has demonstrated significant potential as a therapeutic agent against a broad spectrum of bacterial pathogens, including multidrug-resistant (MDR) strains.[1][2] As a member of the antimicrobial peptide class, DP1 represents a promising alternative to conventional antibiotics, primarily due to its unique mechanism of action that is less prone to the development of resistance.[3] This technical guide provides a comprehensive overview of the pharmacology of the DP1 peptide, including its mechanism of action, quantitative antimicrobial activity, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Pharmacology of DP1 Peptide
Mechanism of Action
The primary antimicrobial activity of the DP1 peptide is attributed to its ability to disrupt bacterial cell membranes.[1][2] This process is initiated by the electrostatic interaction between the cationic (positively charged) peptide and the anionic (negatively charged) components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores. This disruption of the membrane integrity results in the leakage of essential cellular contents and ultimately leads to rapid bacterial cell death.[1][2]
A study on DP1's mechanism highlighted that its strong bactericidal effect is associated with a change in the electrical conductivity of the bacterial cells, leading to membrane disruption.[1][2] This membranolytic action is a hallmark of many antimicrobial peptides and is a key factor in their effectiveness against a wide range of bacteria.
Caption: Proposed mechanism of action for the DP1 peptide.
Antimicrobial Spectrum and Efficacy
DP1 has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant strains.[1][2] The antimicrobial efficacy of DP1 is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Parameter | Description | Reported for DP1 |
| MIC | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Varies depending on the bacterial strain. |
| MBC | The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. | Varies depending on the bacterial strain. |
Note: Specific MIC and MBC values for DP1 against a panel of pathogenic bacterial strains would be required from specific studies to populate this table fully.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Peptide Preparation: A stock solution of the DP1 peptide is prepared in a suitable solvent (e.g., sterile deionized water or a buffer). A series of twofold dilutions of the peptide are then prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC assay to determine the bactericidal activity.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Caption: Workflow for determining MIC and MBC of DP1 peptide.
In Vivo Studies
In vivo studies have been conducted to evaluate the therapeutic potential of the DP1 peptide. In a murine systemic infection model using S. aureus, administration of DP1 resulted in a 50% reduction in the bacterial bioburden within one day.[1][2] These findings suggest that DP1 is effective in a living organism and holds promise as a treatment for systemic infections.
This compound: A Degradation Product of Ganetespib
It is important to distinguish the DP1 peptide from "this compound," which has been identified as a degradation product of SDC-TRAP-0063, a fragment of Ganetespib. Ganetespib is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.
The pharmacology of Ganetespib is well-documented, with studies showing its ability to induce the degradation of HSP90 client proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6][7] However, there is a lack of specific pharmacological data on the DP-1 degradation product itself. Its biological activity, if any, has not been independently characterized in the available literature. Therefore, a detailed pharmacological profile of "this compound" as a distinct entity cannot be provided at this time.
Caption: Simplified HSP90 signaling pathway inhibited by Ganetespib.
Conclusion
The synthetic antimicrobial peptide DP1 has emerged as a promising candidate in the search for new anti-infective agents. Its broad-spectrum activity and membrane-disrupting mechanism of action make it an attractive subject for further research and development. This guide has provided a summary of its core pharmacology, including its mechanism, efficacy, and the experimental protocols used for its evaluation. While the ambiguity with "this compound" as a Ganetespib degradation product exists, the substantial body of research on the DP1 peptide offers a clearer path for continued investigation by the scientific community.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DP1, a multifaceted synthetic peptide: Mechanism of action, activity and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 7. Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of DP-1 Hydrochloride (DP1 Receptor Antagonists)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-1 hydrochloride, in the context of targeted drug development, typically refers to antagonists of the Prostaglandin D2 Receptor 1 (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin D2 (PGD2).[1][2][3] Activation of the DP1 receptor is associated with a variety of physiological and pathological processes, including allergic responses, inflammation, and vasodilation.[3][4] Consequently, antagonists of the DP1 receptor are of significant interest for the development of therapeutics for conditions such as asthma and allergic rhinitis.[4][5][6]
This document provides detailed protocols for the in vitro characterization of DP1 receptor antagonists, focusing on a cell-based cyclic adenosine monophosphate (cAMP) accumulation assay. Additionally, a general protocol for a calcium mobilization assay is included as a potential secondary assay.
Signaling Pathway of the DP1 Receptor
The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Upon agonist binding, the activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.[4] Antagonists of the DP1 receptor block this signaling cascade by preventing agonist binding.
Caption: DP1 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency of selected DP1 receptor modulators. This data is essential for comparing the activity of novel compounds to known standards.
| Compound | Type | Assay Type | Cell Line/System | Value | Reference |
| MK-0524 (Laropiprant) | Antagonist | cAMP Accumulation | Washed Platelets | IC50: 0.09 nM | [1] |
| MK-0524 (Laropiprant) | Antagonist | cAMP Accumulation | Platelet-Rich Plasma | IC50: 4.0 nM | [1] |
| MK-0524 (Laropiprant) | Antagonist | Functional Assay | Mouse DP1 | IC50: 1.1 nM | [7][8] |
| MK-0524 (Laropiprant) | Antagonist | Binding Affinity | - | Ki: 0.57 nM | [7][9] |
| Asapiprant | Antagonist | Binding Assay | Human Platelet Membrane | Ki: 0.44 nM | [10] |
| BW245c | Agonist | Apoptosis Inhibition | Eosinophils | EC50: 0.826 µM | [11] |
| BW245c | Agonist | cAMP Accumulation | EBTr Cells | EC50: 59 nM | [12] |
| PGD2 | Endogenous Agonist | cAMP Accumulation | EBTr Cells | EC50: 101 nM | [12] |
Experimental Protocols
Primary Assay: cAMP Accumulation Assay (HTRF Format)
This protocol describes a method to determine the potency of this compound (or other antagonists) by measuring the inhibition of agonist-induced cAMP production in cells expressing the DP1 receptor. A homogeneous time-resolved fluorescence (HTRF) assay is a common format.
Objective: To quantify the IC50 value of a test compound (DP1 antagonist) by measuring its ability to block agonist-induced cAMP production.
Materials:
-
Cell Line: HEK293 cells stably expressing the human DP1 receptor (HEK293-DP1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).[13]
-
Reagents:
-
DP1 Receptor Agonist: PGD2 or a stable analog like BW245c.
-
Test Compound: this compound (or other antagonists).
-
Reference Antagonist: MK-0524 (Laropiprant).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, PerkinElmer).
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
White, opaque 384-well microplates.
-
Automated liquid handler or multichannel pipettes.
-
HTRF-compatible plate reader.
-
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-DP1 cells in T75 flasks.
-
One day before the assay, detach cells and seed them into a 384-well plate at a density of 1,000-5,000 cells per well in 5 µL of culture medium.[13]
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (this compound) and the reference antagonist (MK-0524) in assay buffer.
-
Prepare the agonist (e.g., BW245c) at a concentration that elicits ~80% of its maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
-
Assay Execution:
-
Gently remove the culture medium from the wells.
-
Add 5 µL of assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to all wells.
-
Add 5 µL of the diluted test compound or reference antagonist to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
Incubate for 20-30 minutes at room temperature.
-
Add 5 µL of the agonist (at EC80 concentration) to all wells except the basal control wells (which receive assay buffer).
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of each HTRF detection reagent (cAMP-d2 and anti-cAMP-cryptate) to all wells as per the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data: Set the signal from the agonist-only wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental Workflow for the DP1 Antagonist cAMP Assay.
Secondary Assay: Calcium Mobilization Assay
While the DP1 receptor is primarily Gs-coupled, it has been reported in some systems to also couple to Gq, or can be engineered to do so by co-expressing a promiscuous G-protein like Gαqi5.[11] This assay measures changes in intracellular calcium upon receptor activation.
Objective: To detect potential Gq coupling and screen for compounds that modulate intracellular calcium levels via the DP1 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human DP1 receptor, potentially co-expressing a promiscuous G-protein (e.g., Gαqi5).
-
Reagents:
-
FLIPR Calcium Assay Kit (or similar).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (anion transport inhibitor, may be required for some cell lines).[14]
-
-
Equipment:
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
Procedure:
-
Cell Plating:
-
Seed cells into the microplate and grow overnight to form a confluent monolayer.[15]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions, potentially including probenecid.
-
Remove the culture medium from the cells and add an equal volume of the dye loading solution.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.[15]
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will automatically add the test compound (agonist, antagonist, or this compound) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) reflects the change in intracellular calcium concentration.
-
For antagonists, cells are pre-incubated with the compound before the addition of an agonist. The reduction in the agonist-induced calcium signal is then measured to determine the IC50.
-
Note: This assay requires significant optimization for Gs-coupled receptors and may not be as robust as the cAMP assay for DP1 receptor characterization. Confirmation of Gq coupling in the specific cell system is a prerequisite.
References
- 1. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laropiprant - Wikipedia [en.wikipedia.org]
- 3. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asapiprant - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellagentech.com [cellagentech.com]
- 8. pnas.org [pnas.org]
- 9. Extended Release Niacin-Laropiprant in Patients with Hypercholesterolemia or Mixed Dyslipidemias Improves Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Preparation of DP-1 Hydrochloride Stock Solution
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of DP-1 hydrochloride (CAS No. 1472616-35-5).[1] This information is intended for researchers, scientists, and professionals in the field of drug development.
Product Information: this compound is a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a heat shock protein 90 (HSP90) inhibitor with antitumor activity.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1472616-35-5 | [1] |
| Physical Form | Solid | |
| Purity | 99.70% | |
| Solubility in DMSO | 45 mg/mL (90.36 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |
Experimental Protocols
I. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Pipettes and sterile filter pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
II. Safety Precautions
-
Handle this compound in accordance with standard laboratory safety procedures.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
III. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations accordingly for different desired concentrations. The molecular weight of this compound is approximately 498.05 g/mol .
-
Pre-preparation:
-
Bring the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Ensure all glassware and equipment are clean and dry.
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.98 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 498.05 g/mol = 0.00498 g = 4.98 mg
-
-
Dissolving the Compound:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
IV. Preparation of Working Solutions
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Further dilute the stock solution into the appropriate cell culture medium or buffer to achieve the desired final concentration for your experiment.
-
Note: Ensure the final concentration of DMSO in the working solution is not toxic to your experimental system (typically <0.5%).
Visualizations
Below are diagrams illustrating the experimental workflow for preparing the stock solution and the relevant biological pathway for this compound's parent compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: HSP90 Chaperone Cycle and Inhibition by Ganetespib.
References
Application Notes: Wnt/β-catenin Inhibitor for Breast Cancer Cell-Based Assays
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of many cancers, including breast cancer, where it promotes tumor initiation, growth, and metastasis.[2][3] The central mediator of this pathway, β-catenin, acts as a transcriptional co-activator. In cancer, its stabilization and nuclear translocation lead to the expression of oncogenes. Small molecule inhibitors designed to disrupt this pathway, for instance by preventing the interaction between β-catenin and its transcriptional partners, are a promising strategy for anticancer therapy.[4] This document outlines the protocols for assessing the efficacy of such inhibitors on breast cancer cell lines.
Mechanism of Action
In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex (Frizzled/LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate target genes like c-Myc and Cyclin D1, driving cell proliferation. The representative inhibitor discussed herein acts downstream in this pathway, disrupting the final transcriptional activation step.
Data Presentation
Quantitative data from dose-response experiments should be presented clearly to determine the half-maximal inhibitory concentration (IC50).
Table 1: Example Cytotoxic Activity of a Wnt/β-catenin Inhibitor on Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Assay Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|---|
| MCF-7 | Luminal A, ER+ | MTT Assay | 72 | 9.59[5] |
| T-47D | Luminal A, ER+ | MTT Assay | 72 | 10.10[5] |
| MDA-MB-231 | Triple-Negative | MTT Assay | 72 | 11.90[5] |
| MDA-MB-468 | Triple-Negative | MTT Assay | 48 | 4.7[6] |
| SK-BR-3 | HER2+ | Proliferation Assay | 72 | Data not available |
Note: IC50 values are illustrative and based on representative data for various small molecules targeting breast cancer cell lines. Actual values must be determined empirically for the specific compound and conditions used.
Visualized Signaling Pathway and Workflows
// Pathway Connections Wnt -> FZD [label=" binds"]; FZD -> DVL [label=" activates"]; DVL -> Axin [label=" inhibits", arrowhead=tee]; {GSK3B, APC, Axin} -> BetaCatenin [label=" phosphorylates for degradation", style=dashed, arrowhead=tee]; BetaCatenin -> Proteasome [style=dashed]; BetaCatenin -> BetaCatenin_N [label=" translocates"]; BetaCatenin_N -> TCF_LEF; TCF_LEF -> TargetGenes [label=" activates"];
// Inhibitor action Inhibitor -> TCF_LEF [label=" blocks interaction", arrowhead=tee, color="#EA4335", style=bold];
// Group destruction complex {rank=same; GSK3B; APC; Axin;} }
Caption: The Wnt/β-catenin signaling pathway and point of inhibition.
Caption: General workflow for assessing inhibitor effects on breast cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Wnt/β-catenin inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the Wnt inhibitor in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[7] Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix gently with a pipette to dissolve the crystals completely.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.[8] Plot the viability percentage against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.[6]
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Breast cancer cells cultured in 6-well plates
-
Wnt/β-catenin inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the Wnt inhibitor at predetermined concentrations (e.g., 1x and 2x the IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 2. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NUCLEAR β-CATENIN INHIBITOR - TBL1 - A Novel Target for Safe & Effective Blockade of the Nuclear β-catenin Signaling Pathway [drug-dev.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis Using DP-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-1 hydrochloride is a fragment and degradation product of Ganetespib, a potent, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client proteins," many of which are key mediators of cell growth, survival, and signaling pathways. In many cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the function of oncogenic proteins, making it a prime target for cancer therapy.
Inhibition of HSP90 by compounds like Ganetespib, and consequently its active fragment this compound, leads to the destabilization and subsequent proteasomal degradation of these client proteins. This disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest and apoptosis in cancer cells.
Western blot analysis is an indispensable technique to elucidate the mechanism of action of HSP90 inhibitors like this compound. It allows for the qualitative and quantitative assessment of the dose- and time-dependent degradation of HSP90 client proteins, thereby confirming the compound's on-target activity and downstream cellular effects. These application notes provide a comprehensive protocol for utilizing this compound in Western blot analysis to study its impact on key signaling pathways.
HSP90 Inhibition Signaling Pathway
HSP90 inhibition by this compound disrupts the chaperone's function, leading to the degradation of numerous client proteins. This action blocks several critical oncogenic signaling pathways, including the PI3K/AKT, RAF/MEK/ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis.
Figure 1: HSP90 inhibition by this compound leads to the degradation of client proteins and blockade of downstream pro-survival pathways.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a Western blot experiment. This data illustrates the expected dose-dependent effect of this compound on the expression levels of key HSP90 client proteins in a cancer cell line (e.g., NCI-H1975 non-small cell lung cancer cells) after 24 hours of treatment. The band intensities are normalized to a loading control (e.g., β-actin).
| Target Protein | DP-1 HCl (nM) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-AKT (Ser473) | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.65 | 0.65 | |
| 50 | 0.25 | 0.25 | |
| 200 | 0.05 | 0.05 | |
| Total AKT | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.72 | 0.72 | |
| 50 | 0.31 | 0.31 | |
| 200 | 0.10 | 0.10 | |
| c-Raf | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.58 | 0.58 | |
| 50 | 0.19 | 0.19 | |
| 200 | 0.03 | 0.03 | |
| CDK4 | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.85 | 0.85 | |
| 50 | 0.45 | 0.45 | |
| 200 | 0.15 | 0.15 | |
| Cleaved PARP | 0 (Control) | 0.05 | 1.00 |
| 10 | 0.25 | 5.00 | |
| 50 | 0.60 | 12.00 | |
| 200 | 0.95 | 19.00 | |
| β-actin | 0 (Control) | 1.00 | 1.00 |
| 10 | 1.01 | 1.01 | |
| 50 | 0.99 | 0.99 | |
| 200 | 1.00 | 1.00 |
Experimental Protocols
This section provides a detailed methodology for analyzing the effects of this compound on HSP90 client proteins using Western blot.
Experimental Workflow
Application Note and Protocol: Immunoprecipitation of Hsp90 and Associated Proteins Using DP-1 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical components of cellular signaling pathways involved in cell growth, differentiation, and survival.[1][2] In many cancer cells, Hsp90 is overexpressed and plays a key role in maintaining the stability of oncoproteins that drive tumor progression, making it a significant target for cancer therapy.[1]
DP-1 hydrochloride is a novel small molecule inhibitor designed to target the N-terminal ATP-binding pocket of Hsp90. Inhibition of Hsp90's chaperone function leads to the destabilization and subsequent proteasomal degradation of its client proteins.[1] This application note provides a detailed protocol for the immunoprecipitation of Hsp90 and its associated client proteins from cell lysates using this compound. The protocol is designed to enable researchers to investigate the effects of this compound on Hsp90-client protein interactions and to identify novel interacting partners.
Principle of the Method
This protocol describes the co-immunoprecipitation of Hsp90 and its interacting proteins from cells treated with this compound. The principle of this method relies on the specific binding of an anti-Hsp90 antibody to its target protein. The resulting antibody-protein complex is then captured using Protein A/G beads. Following a series of washes to remove non-specifically bound proteins, the captured protein complexes are eluted and can be analyzed by various techniques, most commonly by Western blotting to detect Hsp90 and its co-precipitated client proteins.
Quantitative Analysis of Hsp90 Client Protein Degradation
Treatment of cancer cells with Hsp90 inhibitors typically leads to a dose- and time-dependent degradation of Hsp90 client proteins. The following tables summarize representative quantitative data from Western blot analyses showing the reduction in the levels of key client proteins following treatment with an Hsp90 inhibitor.
Table 1: Dose-Dependent Effect of this compound on Hsp90 Client Protein Levels
| This compound (nM) | Hsp90 (% of Control) | Akt (% of Control) | CDK4 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 98 | 85 | 88 |
| 50 | 95 | 62 | 55 |
| 100 | 92 | 35 | 28 |
| 500 | 88 | 15 | 12 |
Table 2: Time-Dependent Effect of 100 nM this compound on Hsp90 Client Protein Levels
| Time (hours) | Hsp90 (% of t=0) | Akt (% of t=0) | CDK4 (% of t=0) |
| 0 | 100 | 100 | 100 |
| 4 | 98 | 75 | 80 |
| 8 | 96 | 50 | 45 |
| 16 | 93 | 25 | 20 |
| 24 | 90 | 10 | 8 |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors just before use) to the cells.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[1]
-
Protocol 2: Immunoprecipitation of Hsp90
-
Pre-clearing (Optional but Recommended):
-
Antibody Incubation:
-
Bead Incubation:
-
Add 30-50 µL of equilibrated Protein A/G beads to each antibody-lysate mixture.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.[1]
-
-
Washing:
-
Elution:
Protocol 3: Western Blot Analysis
-
SDS-PAGE:
-
Load the eluted samples and a portion of the input lysate onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.[1]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[1]
-
-
Blocking:
-
Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the desired primary antibodies (e.g., anti-Hsp90, and antibodies against expected client proteins like Akt or CDK4) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Visualizations
Caption: Experimental workflow for Hsp90 immunoprecipitation.
Caption: Hsp90 chaperone cycle and point of inhibition.
References
Administration of DP-1 Hydrochloride in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DP-1 hydrochloride is identified as a degradation product and a fragment of Ganetespib, a heat shock protein 90 (HSP90) inhibitor known for its anti-tumor properties.[1][2] At present, there is a significant lack of publicly available scientific literature detailing the administration of this compound in mouse models. Consequently, specific experimental protocols, quantitative data on dosage, administration routes, and efficacy are not available.
This document aims to provide a foundational understanding of this compound based on existing data and offers generalized protocols for the administration of therapeutic compounds in mouse models that can be adapted for future studies.
Compound Profile: this compound
Chemical Identity: 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride.[3]
Molecular Formula: C₂₆H₃₂ClN₅O₃[1]
Molecular Weight: 498.02 g/mol [1]
Mechanism of Action (Inferred): As a fragment of the HSP90 inhibitor Ganetespib, the biological activity of this compound, if any, is not independently characterized in the available literature.[1][2] HSP90 is a chaperone protein crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibitors of HSP90, like Ganetespib, lead to the degradation of these client proteins, thereby exerting anti-tumor effects. The specific activity of the DP-1 fragment would require dedicated investigation.
General Protocols for Compound Administration in Mouse Models
The following are generalized protocols that serve as a starting point for designing in vivo studies. These should be optimized based on the specific physicochemical properties of this compound and the experimental aims.
Preparation of Dosing Solutions
Objective: To prepare a sterile and stable formulation of this compound suitable for administration to mice.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose, or a specific formulation buffer)
-
Solubilizing agents if required (e.g., DMSO, Tween 80, Cremophor EL)
-
Sterile vials, syringes, and filters (0.22 µm)
Protocol:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.
-
If the solubility of this compound is unknown, perform solubility testing in various pharmaceutically acceptable vehicles. Commercial suppliers indicate that this compound is soluble in DMSO.[1]
-
For a typical formulation, first dissolve this compound in a minimal amount of a solubilizing agent like DMSO.
-
Gradually add the aqueous vehicle (e.g., saline) to the DMSO concentrate while vortexing to prevent precipitation. The final concentration of the solubilizing agent should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.
-
Once the compound is fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the dosing solution as recommended. For this compound, storage at -20°C for up to 3 years in powder form and -80°C for up to 1 year in solvent is suggested.[1]
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the target tissue. Common routes for preclinical studies in mice include:
-
Intraperitoneal (IP) Injection: Offers rapid absorption and systemic distribution.
-
Intravenous (IV) Injection: Provides immediate and 100% bioavailability.
-
Oral Gavage (PO): Simulates clinical oral administration but may have variable bioavailability.
-
Subcutaneous (SC) Injection: Allows for slower, more sustained absorption.
Experimental Workflow and Design Considerations
A logical workflow is essential for the successful execution of in vivo studies.
Caption: Generalized workflow for in vivo studies of a novel compound in mouse models.
Hypothetical Signaling Pathway
Given that this compound is a fragment of an HSP90 inhibitor, a potential (though unverified) mechanism could involve the disruption of the HSP90 chaperone cycle.
Caption: Hypothetical inhibition of the HSP90 chaperone cycle by this compound.
Quantitative Data from Related Studies
While no data exists for this compound, pharmacokinetic and toxicity studies of other small molecules in mice can provide a general reference for experimental design.
Table 1: Example Pharmacokinetic Parameters of a Small Molecule (Panaxynol) in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Half-life (t½) | 1.5 hr | 5.9 hr |
| Cmax | 8.24 µg/mL | 1.72 µg/mL |
| Tmax | - | 1 hr |
| AUCinf | 3.61 hr*µg/mL | - |
| Bioavailability (F) | - | 50.4% |
Data adapted from a study on Panaxynol pharmacokinetics in mice.[4]
Table 2: General Toxicity Study Design in Mice
| Study Type | Duration | Typical Doses | Observations |
|---|---|---|---|
| Acute | Single dose, observe for 14 days | Range-finding doses (e.g., 300, 2000, 5000 mg/kg) | Mortality, clinical signs of toxicity, body weight changes, gross pathology.[5][6] |
| Sub-chronic | 28 or 90 days | Low, medium, and high doses based on acute toxicity | Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.[5] |
This table provides a generalized overview of toxicity study designs.[7][8]
Conclusion
The current body of scientific literature does not provide specific details on the administration of this compound in mouse models. The information presented here is based on the compound's origin as a fragment of Ganetespib and general principles of in vivo pharmacology. Researchers interested in studying this compound will need to conduct foundational studies to determine its solubility, stability, toxicity, and pharmacokinetic profile before proceeding to efficacy studies. The provided general protocols and workflows offer a framework for designing such investigations.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1472616-35-5 [sigmaaldrich.com]
- 4. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Studying the Degradation and Metabolism of DP-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the chemical stability and metabolic fate of DP-1 hydrochloride. The protocols outlined below are designed to be adaptable to standard laboratory settings equipped for pharmaceutical analysis and drug metabolism studies.
Introduction to this compound
This compound is identified as a degradation product of SDC-TRAP-0063, a fragment of the Hsp90 inhibitor, ganetespib.[1][2][3] Understanding its degradation pathways and metabolic profile is crucial for a complete safety and stability assessment of the parent compound. The chemical structure of this compound, 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride, contains several moieties—a 1,2,4-triazole, an indole, and a piperidine ring—that are susceptible to various degradation and metabolic reactions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[4] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[4]
Experimental Protocol: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours.
-
Dissolve the sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV method (see Section 4).
-
Characterize the degradation products using LC-MS.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of DP-1 | Number of Degradation Products | Major Degradation Product (m/z) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 | 484.2 (Proposed: Hydrolysis of triazole) |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 8% | 1 | 470.2 (Proposed: Ring opening) |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | 3 | 514.2 (Proposed: N-oxide of piperidine) |
| Thermal | Solid State | 48 hours | 80°C | 5% | 1 | 497.2 (Isomer) |
| Photolytic | UV/Vis Light | - | Room Temp | 12% | 2 | 512.2 (Proposed: Photo-oxidation) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
In Vitro Metabolism Studies
In vitro metabolism studies using liver fractions are crucial for identifying metabolic pathways and potential drug-drug interactions.[5] Human liver microsomes are a common choice as they contain a high concentration of phase I (e.g., cytochrome P450s) and phase II (e.g., UGTs) enzymes.[6][7]
Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To identify the primary metabolites of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with 0.1% formic acid)
-
Methanol
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer (pH 7.4) and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-warm the master mix at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the pre-warmed master mix to a final concentration of 1 µM.
-
For Phase I metabolism, add the NADPH regenerating system.
-
For Phase II metabolism, add UDPGA (final concentration 2 mM) in addition to the NADPH regenerating system.
-
Include a negative control without the NADPH regenerating system/UDPGA.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Metabolite Identification:
-
Analyze the samples using an LC-MS/MS system to identify potential metabolites by comparing the mass spectra of the samples with the control and looking for expected mass shifts (e.g., +16 for hydroxylation, +176 for glucuronidation).
-
Data Presentation: Summary of In Vitro Metabolism Results
| Incubation Condition | Metabolite (m/z) | Proposed Biotransformation |
| Phase I (with NADPH) | 514.2 | Monohydroxylation |
| Phase I (with NADPH) | 498.2 | N-dealkylation of piperidine |
| Phase II (with NADPH & UDPGA) | 674.2 | Glucuronidation of parent |
| Phase II (with NADPH & UDPGA) | 690.2 | Glucuronidation of hydroxylated metabolite |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism of this compound.
Analytical Method Protocols
A robust and validated analytical method is critical for the accurate quantification of this compound and its degradation products or metabolites.
Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from those of the degradation products generated during forced degradation studies.
Protocol: LC-MS/MS Method for Metabolite Identification
Objective: To identify and characterize metabolites of this compound from in vitro metabolism studies.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate metabolites from the parent compound.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Collision Energy: Optimized for fragmentation of this compound and its expected metabolites.
Proposed Degradation and Metabolic Pathways
Based on the chemical structure of this compound, the following degradation and metabolic pathways are proposed.
Visualization: Potential Signaling Pathways
Caption: Proposed degradation and metabolic pathways for this compound.
These application notes and protocols provide a robust framework for the comprehensive study of this compound's degradation and metabolism. The successful execution of these experiments will yield critical data for assessing the stability and safety profile of this compound.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DP-1 Hydrochloride in High-Throughput Screening: A Comprehensive Guide
A Note on "DP-1 Hydrochloride": Initial research indicates that "this compound" is a degradation product of Ganetespib, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] As a metabolite, it is an unlikely candidate for primary high-throughput screening (HTS) campaigns. It is plausible that the intended topic of interest is either the parent compound, Ganetespib , and its target, HSP90 , or that "DP-1" was a mistyping for the DP1 receptor (Prostaglandin D2 receptor 1), a significant target in inflammatory and allergic diseases.
This document provides detailed application notes and protocols for high-throughput screening for modulators of both HSP90 and the DP1 receptor to comprehensively address the potential areas of interest for researchers, scientists, and drug development professionals.
Part 1: High-Throughput Screening for HSP90 Inhibitors
Application Notes
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.[2] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[2] This makes HSP90 an attractive target for cancer therapy. High-throughput screening (HTS) is a crucial methodology for identifying novel HSP90 inhibitors from large compound libraries.[2]
Several HTS-compatible assays have been developed to identify HSP90 inhibitors. The most common are biochemical assays that measure the inhibition of HSP90's ATPase activity or its chaperone function.[3][4] Cell-based assays are also employed to assess the downstream effects of HSP90 inhibition, such as the degradation of client proteins or the induction of a heat shock response.[2][5]
Key HTS Assay Formats for HSP90 Inhibitors:
-
ATPase Activity Assay: This assay quantifies the enzymatic hydrolysis of ATP by HSP90. A common method involves a colorimetric determination of the inorganic phosphate produced.[1][4] It is a robust and reproducible assay suitable for screening large compound libraries.[1][4]
-
Luciferase Refolding Assay: This functional assay measures the ability of HSP90 to refold heat-denatured firefly luciferase.[3][4] Inhibitors of HSP90's chaperone activity prevent this refolding, leading to a decrease in luciferase signal.[3][4] This assay can identify inhibitors that bind to either the N- or C-terminal nucleotide-binding sites.[4]
-
Competitive Binding Assays (e.g., TR-FRET): These assays measure the displacement of a fluorescently labeled ligand from the ATP-binding pocket of HSP90 by a test compound. They are highly amenable to automation and miniaturization.
-
Cell-Based Reporter Assays: These assays utilize engineered cell lines with reporter genes (e.g., luciferase) under the control of a heat shock element (HSE). HSP90 inhibition leads to the activation of Heat Shock Factor 1 (HSF1) and subsequent reporter gene expression.[2]
The following sections provide detailed protocols for the ATPase activity and luciferase refolding assays, along with a summary of quantitative data for known HSP90 inhibitors.
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds against HSP90
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Geldanamycin | ATPase Activity | Yeast HSP90 | 4.8 | [1] |
| Radicicol | ATPase Activity | Yeast HSP90 | 0.9 | [1] |
| 17-AAG | Luciferase Refolding | Rabbit Reticulocyte Lysate | ~0.2 | [6] |
| Novobiocin | Luciferase Refolding | Rabbit Reticulocyte Lysate | 400 | [6] |
| BIIB021 | Cell-Based Luciferase Refolding | A549, HCT116, PC3-MM2 cells | Dose-dependent inhibition | [5] |
| HP-4 | Competitive ATP Binding | HSP90 protein | 0.01764 | [7] |
| MPC-3100 | Competitive ATP Binding | HSP90 protein | 0.13616 | [7] |
Experimental Protocols
This protocol is adapted from a high-throughput screen for small-molecule inhibitors of yeast HSP90 ATPase activity.[1][4]
1. Materials:
-
Recombinant yeast HSP90
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (10 mM stock)
-
Malachite Green Reagent: Solution A (0.0812% w/v Malachite Green in 0.94 M HCl), Solution B (2.32% w/v polyvinyl alcohol), Solution C (5.72% w/v ammonium molybdate in 6 M HCl). Working reagent is prepared by mixing A, B, and C in a 2:1:1 ratio.
-
384-well microplates
-
Test compounds dissolved in DMSO
2. Procedure:
-
Compound Plating: Dispense 0.5 µL of test compounds (at various concentrations) or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of HSP90 solution (e.g., 0.2 µ g/well ) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATP solution (final concentration ~500 µM, the Km for yeast HSP90) to each well to start the reaction.[1]
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Reaction Termination and Color Development: Add 30 µL of the Malachite Green working reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO controls. Determine the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.
This protocol is based on the Hsp90-dependent refolding of chemically denatured firefly luciferase in rabbit reticulocyte lysate.[4][6]
1. Materials:
-
Rabbit reticulocyte lysate (RRL)
-
Firefly luciferase
-
Denaturation Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 6 M guanidine-HCl
-
Refolding Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 10 mM ATP
-
Luciferase Assay Reagent
-
384-well white, opaque microplates
-
Test compounds dissolved in DMSO
2. Procedure:
-
Luciferase Denaturation: Denature firefly luciferase by diluting it in Denaturation Buffer and incubating for 30 minutes at room temperature.
-
Compound Plating: Dispense 0.5 µL of test compounds or DMSO into the wells of a 384-well plate.
-
Reaction Mix Preparation: Prepare a reaction mix containing RRL and the denatured luciferase in Refolding Buffer.
-
Reaction Initiation: Add 20 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at 30°C for 2 hours to allow for luciferase refolding.
-
Signal Detection: Add 20 µL of Luciferase Assay Reagent to each well.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of luciferase refolding for each compound relative to the DMSO controls. Determine the IC50 values for active compounds.
Mandatory Visualizations
Part 2: High-Throughput Screening for DP1 Receptor Modulators
Application Notes
The Prostaglandin D2 receptor 1 (DP1) is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin D2 (PGD2).[8] The DP1 receptor is coupled to the Gs alpha subunit, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[8] This signaling pathway is involved in various physiological processes, including the regulation of sleep, vasodilation, and allergic responses.[8] Consequently, modulators of the DP1 receptor, both agonists and antagonists, are of significant therapeutic interest.
High-throughput screening for DP1 receptor modulators primarily focuses on measuring changes in intracellular cAMP levels in cells engineered to express the receptor.[9] A variety of robust and sensitive HTS technologies are available for this purpose.
Key HTS Assay Formats for DP1 Receptor Modulators:
-
cAMP Immunoassays (e.g., HTRF, AlphaScreen): These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[10][11] The resulting signal is inversely proportional to the intracellular cAMP concentration. These assays are homogenous (no-wash) and well-suited for HTS.[10][11]
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Biosensors: These assays use genetically encoded biosensors that change their conformation upon binding to cAMP, leading to a change in the BRET or FRET signal. They allow for real-time monitoring of cAMP dynamics in living cells.
-
Enzyme Fragment Complementation (EFC) Assays: In these assays, cAMP modulates the reassembly of a fragmented enzyme (e.g., β-galactosidase), leading to a measurable enzymatic activity that is proportional to the cAMP concentration.[12]
The following sections provide a detailed protocol for a generic cAMP HTS assay and a summary of quantitative data for known DP1 receptor agonists.
Data Presentation
Table 2: Agonist Activity of Selected Compounds at the DP1 Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| PGD₂ | Adenylyl Cyclase Activation | EBTr cells | 101 ± 10 | [8] |
| BW245C | Adenylyl Cyclase Activation | EBTr cells | 59 ± 19 | [8] |
| ZK118182 | Adenylyl Cyclase Activation | EBTr cells | 16 ± 4 | [8] |
| RS-93520 | Adenylyl Cyclase Activation | EBTr cells | 23 ± 4 | [8] |
| SQ27986 | Adenylyl Cyclase Activation | EBTr cells | 33 ± 9 | [8] |
| ZK110841 | Adenylyl Cyclase Activation | EBTr cells | 33 ± 5 | [8] |
| PGD₂ | cAMP Production | HEK293 cells | 6.2 | [13] |
| BW245C | cAMP Production | HEK293 cells | 1.1 | [13] |
Experimental Protocols
This is a generalized protocol for screening for DP1 receptor agonists and antagonists using a cell-based cAMP assay, adaptable to various detection technologies (e.g., HTRF, AlphaScreen, EFC).[9][10][12]
1. Materials:
-
HEK293 cells stably expressing the human DP1 receptor
-
Cell Culture Medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
DP1 receptor agonist (e.g., PGD₂ or BW245C) for antagonist screening
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or EFC-based)
-
384-well white, low-volume assay plates
-
Test compounds dissolved in DMSO
2. Procedure:
A. Agonist Screening:
-
Cell Plating: Seed DP1-expressing cells into 384-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing a PDE inhibitor. Add test compounds at the desired screening concentration.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis and the addition of the detection reagents.
-
Signal Reading: Incubate as required by the kit (usually 1-2 hours at room temperature, protected from light) and then read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data to positive (a known DP1 agonist) and negative (vehicle) controls. Calculate the percentage of activation for each compound.
B. Antagonist Screening:
-
Cell Plating: Follow the same procedure as for agonist screening.
-
Antagonist Addition: Remove the culture medium and add assay buffer containing a PDE inhibitor. Add the test compounds.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptor.
-
Agonist Addition: Add a known DP1 agonist at a concentration that gives ~80% of the maximal response (EC₈₀).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
cAMP Detection and Signal Reading: Follow the same procedure as for agonist screening.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response for each compound. Determine the IC50 values for active compounds.
Mandatory Visualizations
References
- 1. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for Hsp90 ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of DP-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-1 hydrochloride is a known degradation product of Ganetespib, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] The formation of degradation products such as this compound can impact the efficacy and safety of the active pharmaceutical ingredient (API). Therefore, sensitive and specific analytical methods are required for the detection and quantification of this compound in drug substance and product. This document provides detailed protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the separation, identification, and quantification of small molecules in complex mixtures.[3][4] The protocols described herein are based on established methodologies for the analysis of drug degradation products.[5][6]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride | [7] |
| Molecular Formula | C₂₆H₃₂ClN₅O₃ | [7] |
| Molecular Weight | 498.02 g/mol | [1] |
| Physical Form | Solid | [7] |
| Purity | 99.70% | [7] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5][6]
Objective: To generate this compound from Ganetespib under controlled stress conditions.
Materials:
-
Ganetespib
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve Ganetespib in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Ganetespib in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Ganetespib in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store solid Ganetespib at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Ganetespib (1 mg/mL in methanol/water) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Sample Preparation for LC-MS Analysis: After the specified stress period, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples with the initial mobile phase to a final concentration of 10 µg/mL before injection into the LC-MS system.
LC-MS/MS Analysis Protocol
This protocol outlines the conditions for the separation and detection of this compound using a liquid chromatography-tandem mass spectrometry system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range (Full Scan) | m/z 100-1000 |
| Collision Energy (MS/MS) | Ramped from 10-40 eV |
Quantitative Data
The following table presents representative quantitative data from a forced degradation study of Ganetespib, demonstrating the formation of this compound under various stress conditions. The parent drug and the degradation product were quantified using the LC-MS/MS method described above.
| Stress Condition | Ganetespib Remaining (%) | This compound Formed (%) |
| Control (No Stress) | 99.8 | < 0.05 (Below Limit of Quantification) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 75.2 | 15.8 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 82.5 | 9.3 |
| Oxidative (3% H₂O₂, RT, 24h) | 91.3 | 4.1 |
| Thermal (105°C, 48h) | 98.7 | 0.5 |
| Photolytic (UV 254nm, 24h) | 95.1 | 2.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for forced degradation and LC-MS/MS analysis of this compound.
Signaling Pathway Context: Loss of HSP90 Inhibition
This compound is a degradation product of Ganetespib, an HSP90 inhibitor. The formation of DP-1 results in the loss of the parent compound's ability to inhibit HSP90, which has significant implications for cellular signaling pathways that are dependent on HSP90 client proteins.[2][8] The diagram below illustrates this concept.
Caption: Mechanism of Ganetespib and impact of its degradation to this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry analysis of this compound. The detailed methodologies for forced degradation and LC-MS/MS analysis will enable researchers to accurately detect and quantify this critical degradation product of Ganetespib. Understanding the stability of Ganetespib and the formation of its degradation products is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. cmro.in [cmro.in]
- 5. waters.com [waters.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Impermeant Ganetespib Analog Inhibits Extracellular Hsp90-Mediated Cancer Cell Migration that Involves Lysyl Oxidase 2-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD-1 Inhibitors in Combination with Other Cancer Drugs
A Note on Terminology: The initial request specified "DP-1 hydrochloride." Our comprehensive search of scientific literature did not identify "this compound" as a recognized agent in cancer therapy. It is noted as a degradation product of the HSP90 inhibitor Ganetespib.[1][2] However, the query's focus on combination cancer therapies strongly suggests a possible typographical error for "PD-1 inhibitors" (Programmed Death-1 inhibitors), a cornerstone of modern cancer immunotherapy. This document will proceed with the detailed analysis of PD-1 inhibitors in combination with other cancer drugs, as this aligns with the depth and scope of the user's request.
Introduction to PD-1 Inhibitor Combination Therapy
Programmed Death-1 (PD-1) inhibitors are a class of immune checkpoint inhibitors that have revolutionized the treatment of various cancers.[3][4] By blocking the interaction between the PD-1 receptor on T-cells and its ligand (PD-L1) on tumor cells, these drugs prevent the suppression of the immune system, allowing T-cells to recognize and attack cancer cells.[3] Despite their success, many patients do not respond to PD-1 inhibitor monotherapy.[2] This has led to the development of combination strategies aimed at improving response rates and overcoming resistance.[2][3][5] Combining PD-1 inhibitors with other cancer treatments, such as chemotherapy, targeted therapies, and angiogenesis inhibitors, can have synergistic effects, leading to more durable anti-tumor responses.[4][6]
Rationale for Combination Therapy
The primary goal of combining PD-1 inhibitors with other anticancer agents is to enhance the immune system's ability to fight cancer through complementary mechanisms of action.
-
Chemotherapy and PD-1 Inhibitors: Cytotoxic chemotherapy can induce immunogenic cell death (ICD) in cancer cells, which releases tumor antigens and danger signals.[6][7] This process can enhance the priming and activation of T-cells, making the tumor more susceptible to an immune attack mediated by PD-1 blockade.[6][7]
-
Angiogenesis Inhibitors and PD-1 Inhibitors: Angiogenesis inhibitors, which block the formation of new blood vessels that tumors need to grow, can also modulate the tumor microenvironment. They can promote the infiltration of T-cells into the tumor and reduce the number of immunosuppressive cells, thereby enhancing the efficacy of PD-1 inhibitors.[6]
-
Other Immunotherapies and PD-1 Inhibitors: Combining PD-1 inhibitors with other immune checkpoint inhibitors, such as CTLA-4 inhibitors, can target different pathways of immune regulation, leading to a more robust anti-tumor immune response.[1][5]
Data on Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies of PD-1 inhibitors in combination with other cancer drugs.
Table 1: Clinical Trial Data for PD-1 Inhibitor Combination Therapies
| Cancer Type | PD-1 Inhibitor | Combination Agent(s) | Key Efficacy Data (Objective Response Rate - ORR) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Pembrolizumab | Platinum-based Chemotherapy | ~48% (vs. ~19% for chemotherapy alone) | [7] |
| Renal Cell Carcinoma (RCC) | Pembrolizumab | Axitinib (VEGFR TKI) | ~51-60% | [1] |
| Renal Cell Carcinoma (RCC) | Nivolumab | Ipilimumab (CTLA-4 inhibitor) | ~42% | [1] |
| Hepatocellular Carcinoma (HCC) | Atezolizumab (PD-L1) | Bevacizumab (VEGF inhibitor) | ~36% | [4] |
| Hepatocellular Carcinoma (HCC) | Camrelizumab | Rivoceranib (VEGFR2 inhibitor) | ~50% | [4] |
Table 2: Preclinical Data for PD-1 Inhibitor Combination Therapies
| Cancer Model | PD-1 Inhibitor | Combination Agent | Key Findings | Reference |
| Glioblastoma (Syngeneic) | anti-PD-1 mAb | Activated NK Cells | Delayed tumor growth and increased overall survival. | [8] |
| Lung Tumor (Xenograft) | anti-PD-1 mAb | Activated NK Cells | Delayed tumor growth and increased overall survival. | [8] |
| Ovarian Cancer (In vivo) | Not Specified | Triptolide Nanoparticles | Synergistic anti-cancer effect with no significant side effects. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of PD-1 inhibitor combination therapies.
Protocol 1: In Vitro Co-culture of Immune Cells and Cancer Cells
Objective: To assess the ability of a PD-1 inhibitor, alone or in combination with another agent, to enhance T-cell-mediated killing of cancer cells.
Materials:
-
Target cancer cell line (e.g., expressing PD-L1)
-
Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor
-
PD-1 inhibitor (e.g., Pembrolizumab)
-
Combination agent (e.g., a chemotherapeutic drug)
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate T-cells: Activate T-cells within the PBMC population by incubating with anti-CD3 and anti-CD28 antibodies for 48-72 hours.
-
Plate Target Cells: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Co-culture: Add the activated PBMCs to the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment: Add the PD-1 inhibitor and/or the combination agent to the co-culture at various concentrations. Include appropriate controls (e.g., untreated, single agents).
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Assess Cytotoxicity: Measure the extent of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each treatment condition and compare the effects of the combination treatment to the single agents.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a PD-1 inhibitor in combination with another agent in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line compatible with the mouse strain (e.g., B16 melanoma)
-
Anti-mouse PD-1 antibody
-
Combination agent
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of the murine cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, PD-1 inhibitor alone, combination agent alone, combination therapy).
-
Treatment Administration: Administer the treatments according to a predefined schedule. For example, the anti-PD-1 antibody may be given intraperitoneally twice a week, and the combination agent may be given orally daily.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to compare the anti-tumor efficacy of the combination therapy to the monotherapies and the control group. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
PD-1/PD-L1 Signaling Pathway and Combination Therapy Intervention
Caption: PD-1/PD-L1 pathway and points of therapeutic intervention.
Preclinical Evaluation Workflow for Combination Therapy
Caption: A typical preclinical workflow for evaluating combination cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TargetMol [targetmol.com]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. blog.virginiacancer.com [blog.virginiacancer.com]
- 5. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What is the mechanism of Dopamine hydrochloride? [synapse.patsnap.com]
- 7. Expression of prostaglandin D2 receptors DP1 and DP2 by human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing the Effect of a Test Compound on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for assessing the cytotoxic or cytostatic effects of a test compound, herein referred to as Compound X, on cultured mammalian cells. The assessment of cell viability is a cornerstone of drug discovery and development, providing critical information on a compound's potential therapeutic window and off-target toxicities. Two common and robust methods for determining cell viability are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[1][3]
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][5] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[4] This "glow-type" signal has a long half-life, providing flexibility in measurement.[4]
Data Presentation
The quantitative data obtained from cell viability assays can be summarized in a table to facilitate comparison of the effects of different concentrations of Compound X. The results are typically expressed as a percentage of the viability of untreated control cells. From this data, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Table 1: Effect of Compound X on Cell Viability after 48-hour Treatment
| Concentration of Compound X (µM) | % Cell Viability (MTT Assay) | Standard Deviation (MTT) | % Cell Viability (CellTiter-Glo®) | Standard Deviation (CTG) |
| 0 (Vehicle Control) | 100 | 5.2 | 100 | 4.8 |
| 0.1 | 98.2 | 4.9 | 99.1 | 5.1 |
| 1 | 85.7 | 6.1 | 88.3 | 5.5 |
| 5 | 52.1 | 7.3 | 55.4 | 6.2 |
| 10 | 25.4 | 4.5 | 28.9 | 4.9 |
| 25 | 10.3 | 3.1 | 12.7 | 3.5 |
| 50 | 5.1 | 2.2 | 6.8 | 2.8 |
Experimental Protocols
General Experimental Workflow
The overall workflow for assessing the effect of a compound on cell viability involves cell seeding, treatment with the compound, incubation, addition of the viability reagent, and signal detection.
References
Application Notes and Protocols for Studying Hsp90 Chaperone Function Using DP-1 Hydrochloride and its Parent Compound, Ganetespib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse array of "client" proteins.[1] Many of these client proteins are key signaling molecules, including protein kinases, transcription factors, and steroid hormone receptors, that are often dysregulated in various diseases, particularly cancer.[2][3] Consequently, Hsp90 has emerged as a promising therapeutic target for drug development.
This document provides detailed application notes and experimental protocols for studying Hsp90 chaperone function using small molecule inhibitors. The focus is on Ganetespib, a potent and well-characterized second-generation Hsp90 inhibitor, as a representative compound. DP-1 hydrochloride is a known degradation product and fragment of Ganetespib.[2][4] While direct research on this compound is limited, the extensive data available for Ganetespib provides a robust framework for understanding the effects of this class of compounds on Hsp90.
Mechanism of Action
Ganetespib, a resorcinol-based triazolone, is a non-geldanamycin inhibitor of Hsp90.[1] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[3] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.[2] This, in turn, results in the simultaneous blockade of multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][5]
Data Presentation
The following tables summarize the in vitro and in vivo activity of Ganetespib across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of Ganetespib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer (EGFR L858R/T790M) | 2-30 | [4] |
| HCC827 | Non-Small Cell Lung Cancer (EGFR delE746-A750) | 2-30 | [4] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 4 | [6] |
| MKN45 | Gastric Carcinoma (c-MET amplified) | Low nanomolar range | [6] |
| BT-20 | Triple-Negative Breast Cancer | Low nanomolar range | [7] |
| DU145 | Prostate Cancer (Androgen-insensitive) | Low nanomolar range | [8] |
| PC3 | Prostate Cancer (Androgen-insensitive) | Low nanomolar range | [8] |
| AGS | Gastric Cancer | Low nanomolar range | [5] |
| N87 | Gastric Cancer | Low nanomolar range | [5] |
| OSA 8 | Osteosarcoma | 4 | [9] |
| C2 | Canine Mast Cell Tumor | 19 | [9] |
| BR | Canine Mast Cell Tumor | 4 | [9] |
Table 2: In Vivo Antitumor Efficacy of Ganetespib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | 150 mg/kg weekly | Significant tumor growth inhibition | [10] |
| MV4-11 | Acute Myeloid Leukemia | 100-125 mg/kg weekly | Significant tumor regression (85-94%) | [6] |
| MKN45 | Gastric Carcinoma | 50 mg/kg 3 times a week | 92% tumor growth inhibition | [6] |
| 22Rv1 | Prostate Cancer | Not specified | Robust antitumor efficacy | [8] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of Ganetespib on Hsp90 function.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of Ganetespib in a cancer cell line of interest.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Ganetespib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.[11]
-
Prepare serial dilutions of Ganetespib in complete growth medium.
-
Remove the medium and add 100 µL of the Ganetespib dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.[11]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol assesses the degradation of Hsp90 client proteins following Ganetespib treatment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Ganetespib
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, EGFR, HER2, c-RAF, CDK1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Ganetespib for a specified time (e.g., 24 hours).[12]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Determine protein concentration using a BCA assay.[12]
-
Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer.[13]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescence substrate and an imaging system.[12]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
This protocol determines if Ganetespib disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Ganetespib-treated and untreated cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against Hsp90 or a client protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Prepare cell lysates from control and Ganetespib-treated cells using a non-denaturing lysis buffer.[4]
-
Pre-clear lysates by incubating with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads/resin and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads/resin several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads/resin.
-
Analyze the eluted proteins by Western blotting for the presence of the interacting partner (e.g., blot for a client protein if Hsp90 was immunoprecipitated).[4] A decrease in the co-precipitated protein in the Ganetespib-treated sample indicates disruption of the interaction.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
DP-1 hydrochloride solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with DP-1 hydrochloride in aqueous solutions.
Troubleshooting Guide
This section addresses common problems researchers may face during the dissolution of this compound.
Issue 1: this compound powder is not dissolving completely in an aqueous buffer.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen aqueous buffer. The dissolution rate might also be slow.
-
Troubleshooting Steps:
-
Increase Agitation and/or Temperature: Ensure the solution is being mixed vigorously. Gentle warming (e.g., to 37°C) can also aid in the dissolution of some compounds, as the process is often endothermic.[1]
-
Sonication: Use an ultrasonic bath to break down any aggregates of the powder and enhance dissolution.
-
pH Adjustment: this compound, as a salt of a likely weakly basic parent compound, is expected to have higher solubility at a lower pH.[1][2] Attempt to dissolve the compound in a buffer with a lower pH if your experimental conditions permit.
-
Prepare a Stock Solution in an Organic Solvent: For creating a high-concentration stock solution, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[3] This stock can then be diluted into your aqueous buffer.
-
Issue 2: Precipitation is observed after diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS).
-
Possible Cause: This is a common issue known as "antisolvent precipitation." While this compound may be soluble in DMSO, its solubility in the final aqueous buffer system is much lower. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Optimize Dilution Protocol:
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can trigger precipitation.
-
Perform a serial dilution. Instead of a single large dilution, create intermediate dilutions in a mixture of the aqueous buffer and a co-solvent if permissible in your assay.
-
-
Reduce Final Concentration: The desired final concentration of this compound may be above its kinetic solubility limit in the aqueous buffer. Try working with a lower final concentration.
-
Incorporate a Co-solvent or Surfactant (for non-cell-based assays):
-
Including a small percentage of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your final buffer can increase solubility.
-
For some assays, a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain the compound's solubility.[3]
-
-
Issue 3: The prepared this compound solution is unstable and forms a precipitate over time.
-
Possible Cause: The solution may be supersaturated, or the compound could be degrading. Another possibility is salt disproportionation, where the hydrochloride salt converts to its less soluble free base form due to a shift in the microenvironment's pH.[4][5]
-
Troubleshooting Steps:
-
Control the pH: Ensure the pH of your buffer is sufficiently low to maintain the protonated, more soluble form of the compound. The buffer capacity should be adequate to resist pH shifts.
-
Storage Conditions: Store aqueous solutions of this compound at 4°C for short-term use. For longer-term storage, it is advisable to store aliquots of the DMSO stock solution at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.[3]
-
Avoid Common Ions: If possible, use a buffer system that does not contain ions that could decrease the solubility of the hydrochloride salt.[6]
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly water-soluble compounds like this compound.[3] Always use anhydrous DMSO to prevent hydrolysis of the compound.
Q2: What is the expected solubility of this compound in common solvents?
A2: The solubility can vary. Below is a table with hypothetical solubility data for this compound.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Very slightly soluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Precipitation likely |
| Acetate Buffer, pH 5.0 | ~0.5 - 1.0 mg/mL | Increased solubility at lower pH |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent |
Q3: How should I store solutions of this compound?
A3: For maximum stability, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C.[3] Aqueous working solutions are generally not recommended for storage for more than a day and should be prepared fresh before each experiment.
Q4: How does pH affect the solubility of this compound?
A4: As a hydrochloride salt, the aqueous solubility of this compound is highly pH-dependent. The compound is more soluble in acidic conditions (lower pH) where the parent molecule is protonated.[1][2] In neutral or basic solutions, it can convert to its less soluble free base form, leading to precipitation.
Q5: Can I heat the this compound solution to improve solubility?
A5: Gentle warming can increase the rate of dissolution. However, prolonged exposure to high temperatures may degrade the compound. It is advisable to perform stability tests if heating is part of your protocol.
Factors Affecting this compound Solubility
Caption: Key factors that influence the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility is measured by observing the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous medium.[7][8][9]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of the stock solution: In a 96-well plate, create a serial dilution of your 10 mM DMSO stock solution with DMSO to obtain a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Add stock to buffer: In a separate 96-well plate, add a large volume of your chosen aqueous buffer to each well (e.g., 198 µL).
-
Transfer DMSO solutions: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. This will create a 1:100 dilution and a range of final compound concentrations (e.g., from 100 µM down to ~0.2 µM). Include wells with buffer and 1% DMSO as a negative control.
-
Incubate: Shake the plate for 1-2 minutes and then incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[7][8]
-
Measure Turbidity: Measure the absorbance or light scattering (nephelometry) of each well.
-
Determine Solubility Limit: The kinetic solubility limit is the concentration at which a significant increase in turbidity/absorbance is observed compared to the negative control, indicating the formation of a precipitate.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing DP-1 hydrochloride concentration for in vitro assays
Welcome to the Technical Support Center for optimizing the concentration of DP-1 hydrochloride for your in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and optimizing the use of novel compounds in experimental settings.
Initial Compound Information
It is important to clarify the identity of "this compound" as there are two prominent molecules referred to in scientific literature that could fit this description.
-
This compound, the Ganetespib Fragment : This molecule is a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a heat shock protein 90 (HSP90) inhibitor known for its anti-tumor activity.[1][2]
-
DP1 Receptor (Prostaglandin D2 Receptor 1) : Often abbreviated as DP1, this is a G protein-coupled receptor involved in various physiological processes, including allergic responses and inflammation.[3][4][5][6] Compounds targeting this receptor are typically referred to as DP1 receptor agonists or antagonists.
This guide will provide general principles and protocols for optimizing the in vitro concentration of a novel hydrochloride compound, using "this compound" as a placeholder. The methodologies described are broadly applicable to small molecule inhibitors, including fragments of larger molecules like Ganetespib.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: Proper preparation and storage are critical for experimental reproducibility.
-
Reconstitution: this compound, as a fragment of Ganetespib, is reported to be soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity DMSO. Sonication may be recommended to ensure it is fully dissolved.[1]
-
Storage:
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration is highly dependent on the cell type and the specific assay. A broad-range dose-response study is the best starting point.[7]
-
Broad Range Finding: Start with a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 1:10 dilutions).[7][8] This helps to identify a narrower, effective concentration range.
-
Reference Compounds: If available, data on the parent compound, Ganetespib, can be informative. Ganetespib has shown potent cytotoxicity in the low nanomolar range in various tumor cell lines.[9][10][11] A degradation fragment like DP-1 may have different potency, but this provides a logical starting point for investigation.
-
Solubility Limit: Always ensure your highest tested concentration is below the maximum solubility of the compound in your final assay medium to avoid precipitation.
Q3: Can the solvent (e.g., DMSO) affect my in vitro assay results?
A3: Yes, the solvent used to dissolve your compound can have significant effects on cells.
-
DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. It is standard practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.
-
Vehicle Control: It is crucial to include a "vehicle control" in all experiments. This control should contain the highest concentration of the solvent (e.g., 0.1% DMSO) used in the treatment groups to account for any effects of the solvent itself.[8]
Troubleshooting Guide
Issue 1: I am seeing high variability between my replicate wells (high coefficient of variation).
-
Possible Cause: Inconsistent cell seeding, inaccurate pipetting, or edge effects in the microplate.[12]
-
Solution:
-
Homogenize Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating to prevent cells from settling.
-
Standardize Pipetting: Use calibrated pipettes and practice consistent pipetting techniques. For viscous solutions, consider reverse pipetting.[12]
-
Mitigate Edge Effects: Edge effects, caused by uneven temperature and evaporation, are common in microplates. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[12]
-
Issue 2: The compound is not showing any effect, even at high concentrations.
-
Possible Cause: Compound instability, low cell permeability, or the target is not critical in your specific cell line.
-
Solution:
-
Confirm Compound Integrity: Ensure the compound has not degraded due to improper storage. Prepare a fresh stock solution.
-
Increase Incubation Time: The compound may require a longer duration to exert its effect. Consider extending the treatment time (e.g., from 24h to 48h or 72h).
-
Check Cell Line Sensitivity: The cellular pathway targeted by the compound (e.g., HSP90) may not be essential for survival in your chosen cell line. Test the compound in a cell line known to be sensitive to the parent compound (Ganetespib), if possible.
-
Issue 3: I am observing significant cytotoxicity at all tested concentrations.
-
Possible Cause: The concentration range is too high, or the compound has precipitated out of the solution, causing non-specific toxicity.
-
Solution:
-
Expand Concentration Range: Test a much lower range of concentrations, starting from the picomolar or low nanomolar range.
-
Check for Precipitation: Visually inspect the wells under a microscope after adding the compound. If crystals are visible, the compound has precipitated. You must perform a solubility test to determine its limit in your specific culture medium.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 498.02 g/mol | [1] |
| Solubility in DMSO | 45 mg/mL (approx. 90.36 mM) | [1] |
| Appearance | Solid | |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Kinetic Solubility (Aqueous) | Data not available. Recommend experimental determination. | |
| Stability in Media | Data not available. Recommend experimental determination. |
Table 2: Example Template for Dose-Response Data
| Concentration (µM) | Log(Concentration) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average % Viability | Std. Deviation |
| 0 (Vehicle) | N/A | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.01 | -2.00 | 98.5 | 101.2 | 99.8 | 99.8 | 1.35 |
| 0.1 | -1.00 | 95.3 | 92.1 | 96.5 | 94.6 | 2.25 |
| 1 | 0.00 | 75.4 | 78.9 | 74.2 | 76.2 | 2.43 |
| 10 | 1.00 | 45.1 | 48.3 | 46.7 | 46.7 | 1.60 |
| 100 | 2.00 | 10.2 | 12.5 | 11.8 | 11.5 | 1.17 |
Experimental Protocols
Protocol 1: General Method for Determining IC50 Using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock of your highest desired concentration in DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient.
-
Dilute each DMSO stock 1:1000 into pre-warmed cell culture medium to achieve the final desired concentrations. This keeps the final DMSO concentration at 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only and no-cell (blank) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Assay and Data Acquisition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[14]
-
After incubation, add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13][14]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[15][16]
-
Visualizations
Caption: Workflow for optimizing compound concentration in vitro.
Caption: Potential mechanism of an HSP90 inhibitor fragment.
Caption: Signaling pathway of the Prostaglandin D2 (DP1) Receptor.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
DP-1 hydrochloride degradation in DMSO and other solvents
This technical support center provides guidance on the handling, storage, and stability of DP-1 hydrochloride, particularly concerning its degradation in DMSO and other solvents. As specific degradation studies on this compound are not publicly available, this guide is based on established principles of pharmaceutical compound stability, with a focus on best practices for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
What is this compound and what are its general properties?
This compound is a degradation product of SDC-TRAP-0063, a fragment of the heat shock protein 90 (HSP90) inhibitor, Ganetespib.[1] As a hydrochloride salt, it is generally more water-soluble than its free base form. However, like many hydrochloride salts, it may be hygroscopic, meaning it can absorb moisture from the air, which can impact its stability.[2][3]
What is the recommended solvent for preparing stock solutions of this compound?
DMSO is a common solvent for this compound, with a reported solubility of 45 mg/mL.[1] It is a versatile aprotic solvent capable of dissolving a wide range of compounds.[4][5]
What are the best practices for preparing and storing this compound stock solutions in DMSO?
To ensure the stability and integrity of this compound stock solutions, the following practices are recommended:
-
Use High-Quality DMSO: Always use anhydrous (water-free), high-purity DMSO (≥99.9%) to minimize water content, which can lead to hydrolysis of the compound.[4]
-
Proper Weighing and Dissolving: Weigh the compound using a calibrated analytical balance. To aid dissolution, vortexing is standard. Gentle warming (up to 37°C) or sonication can also be used if the compound is not temperature-sensitive.[5]
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is crucial to aliquot the stock solution into single-use volumes.[4][6]
-
Appropriate Storage: Store the aliquoted stock solutions at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[4][6] The vials should be tightly sealed and protected from light.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Sample
Question: I am analyzing a sample of this compound that has been stored in DMSO and I see new, unexpected peaks in my chromatogram. How can I determine if these are degradation products?
Answer: The appearance of new peaks in an HPLC chromatogram of a stability sample often indicates degradation. Here is a systematic approach to investigate this issue:
-
Analyze a Control Sample: Compare the chromatogram of your stability sample to that of a freshly prepared solution or a reference standard stored under ideal conditions (e.g., as a dry powder at -20°C).[7] If the new peaks are absent in the control, they are likely related to the storage conditions.
-
Employ Advanced Detection:
-
Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the new peaks. If the spectrum is similar to that of the parent compound (this compound), it suggests they are related degradation products.[7]
-
Mass Spectrometry (MS) Detector: An LC-MS system is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the potential degradation products, which is a critical step in their structural elucidation.[7]
-
-
Perform a Forced Degradation Study: Intentionally subjecting this compound to stress conditions can help confirm if the unexpected peaks are degradation products. If the peak areas of the unknown impurities increase under specific stress conditions, it provides strong evidence that they are indeed degradants.[7]
Issue 2: Poor Separation of Peaks in a Stability-Indicating HPLC Method
Question: My current HPLC method does not adequately separate the main this compound peak from suspected degradation products. How can I improve the resolution?
Answer: If you have co-eluting peaks, you will need to optimize your HPLC method. Consider the following adjustments to improve separation:[7]
-
Modify the Mobile Phase:
-
Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The change in solvent can alter the selectivity of the separation.[8]
-
pH: For ionizable compounds like this compound, the pH of the aqueous portion of the mobile phase can significantly impact retention time and peak shape. Small adjustments to the pH can lead to better resolution.
-
-
Adjust the Gradient: If you are using a gradient elution, modifying the gradient slope can help to better separate closely eluting peaks. A shallower gradient provides more time for separation.
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a C8 instead of a C18, or a phenyl column) to achieve a different separation selectivity.[7]
-
Vary the Temperature: Operating the column at a different temperature can also affect the selectivity of the separation.
Data Presentation
Since specific stability data for this compound is not available, the following table presents hypothetical results from a forced degradation study, which is a standard approach for assessing the stability of a new chemical entity.
| Stress Condition | Duration | % Degradation of DP-1 HCl | Number of Degradation Products | Observations |
| 0.1 M HCl | 24 hours | 15% | 2 | Major degradation product at RRT 0.85 |
| 0.1 M NaOH | 8 hours | 25% | 3 | Significant degradation observed |
| 3% H₂O₂ (Oxidation) | 24 hours | 10% | 1 | One major oxidative degradant |
| Heat (80°C) | 48 hours | 5% | 1 | Minor degradation observed |
| Photostability (UV light) | 24 hours | <2% | 0 | Compound appears to be stable to light |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 498.02 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[4]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 498.02 mg/mmol = 4.98 mg
-
-
-
Weighing:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh approximately 4.98 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving:
-
Recalculate the required volume of DMSO based on the actual weight of the compound.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Securely cap the tube and vortex for 30-60 seconds, or until the compound is completely dissolved. A visual inspection should confirm the absence of any solid particles.[4]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability.[4]
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution. Keep the mixture at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute to the initial concentration for HPLC analysis.[9]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution. Keep the mixture at 60°C for a specified period. At each time point, take an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[9]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep the mixture at room temperature for a specified period. Take aliquots at different time points for HPLC analysis.[7]
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for an extended period. Also, expose a solution of the drug to the same temperature. Analyze samples at various time points.[7]
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.[7]
-
Analysis: Analyze all samples by a suitable HPLC method, preferably with a PDA and/or MS detector, to identify and quantify the degradation products.
Mandatory Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting workflow for unexpected peaks in stability analysis.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Inconsistent Results in DP-1 Hydrochloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and inconsistencies that may arise during experiments with DP-1 hydrochloride.
Important Compound Information: this compound is a degradation product of a fragment of Ganetespib, a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Therefore, troubleshooting and experimental design should be considered within the context of HSP90 inhibition and its downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of compounds related to this compound, such as Ganetespib?
A1: Ganetespib, the parent compound of the fragment that degrades into this compound, is a non-geldanamycin inhibitor of HSP90. It binds to the N-terminal ATP-binding pocket of HSP90, which is a molecular chaperone essential for the stability and function of numerous client proteins.[1][3] This inhibition leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[1][3] Many of these client proteins are oncoproteins critical for tumor growth and survival, including those in the PI3K/Akt, MAPK, and JAK/STAT signaling pathways.[1][4]
Q2: I am observing inconsistent IC50 values in my cell viability assays with this compound. What are the common causes?
A2: Inconsistent IC50 values are a frequent issue when working with small molecule inhibitors. Key factors include:
-
Compound Solubility and Stability: Poor solubility in your assay medium can lead to precipitation and an inaccurate effective concentration. Ensure the compound is fully dissolved.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact drug sensitivity.[5]
-
Assay Parameters: The type of viability assay used (e.g., MTT, CellTiter-Glo), incubation times, and the linear range of the assay can all contribute to variability.[5]
Q3: How can I confirm that the observed cellular effects are due to HSP90 inhibition?
A3: To validate that the experimental results are due to on-target HSP90 inhibition, consider the following:
-
Western Blot Analysis: A primary method is to probe for the degradation of known HSP90 client proteins (e.g., AKT, HER2, c-RAF) and the upregulation of HSP70, a key pharmacodynamic marker of HSP90 inhibition.[6][7]
-
Use of Controls: Include a positive control (e.g., Ganetespib) and a negative control (vehicle) in your experiments.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement by measuring changes in the thermal stability of HSP90 in the presence of the compound.[8]
Q4: I am not seeing the expected degradation of a specific HSP90 client protein after treatment. What should I do?
A4: This could be due to several reasons:
-
Cell-Specific Dependencies: The reliance of a particular client protein on HSP90 can differ between cell lines.[9]
-
Heat Shock Response (HSR): Inhibition of HSP90 can trigger a compensatory heat shock response, leading to the upregulation of other chaperones like HSP70, which may stabilize some client proteins.[9]
-
Insufficient Drug Exposure: The concentration or duration of the treatment may be inadequate to induce degradation of that specific client protein. A time-course and dose-response experiment is recommended.[10]
-
Antibody Quality: Ensure that the primary antibody used for the Western blot is specific and validated for detecting your protein of interest.[10]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Prepare a high-concentration stock solution in 100% DMSO. Warm the solution gently (e.g., 37°C) or use an ultrasonic bath to aid dissolution.[11] |
| Exceeding solubility limit upon dilution | When diluting into aqueous buffer or media, add the DMSO stock dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Incorrect final DMSO concentration | Keep the final DMSO concentration in your assay below 0.5% to avoid solvent toxicity and effects on compound solubility. |
Issue 2: Inconsistent Downstream Signaling in Western Blots
| Potential Cause | Troubleshooting Steps |
| Protein degradation during sample preparation | Work quickly, keep samples on ice, and use fresh lysis buffer containing protease and phosphatase inhibitors.[6] |
| Unequal protein loading | Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Confirm with a loading control like β-actin or GAPDH.[5] |
| Suboptimal antibody concentrations | Titrate primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.[6] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins, consider a wet transfer method.[6] |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ganetespib | Reference(s) |
| Molecular Formula | C₂₆H₃₂ClN₅O₃ | C₂₀H₂₀N₄O₃ | [5],[1] |
| Molecular Weight | 498.02 g/mol | 364.4 g/mol | [5],[1] |
| CAS Number | 1472616-35-5 | 888216-25-9 | [5],[1] |
| Appearance | Solid | White to yellow solid | [5],[1] |
Table 2: Solubility of this compound and Ganetespib
| Solvent | This compound | Ganetespib | Reference(s) |
| DMSO | Soluble (Sonication recommended) | 40-72 mg/mL (109.76 - 197.58 mM) | [5],[1] |
| Ethanol | Not specified | ~9 mg/mL (with warming) | [1],[11] |
| Water | Not specified | Insoluble | [1] |
| In Vivo Formulation | Not specified | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [12] |
Experimental Protocols
Protocol 1: Western Blot for HSP90 Client Protein Degradation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound (or controls) for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[5]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a client protein (e.g., AKT, HER2) or HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and image using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess HSP90-Client Protein Interaction
-
Cell Lysis:
-
Treat cells as described above.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against HSP90 or a client protein overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Co-IP wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot, probing for the co-precipitated protein (e.g., if you pulled down with an HSP90 antibody, probe for the client protein, and vice-versa).
-
Mandatory Visualizations
Caption: HSP90 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Troubleshooting Inconsistent Results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Western Blots with DP-1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common artifacts in Western blots involving DP-1 hydrochloride.
A Note on "DP-1": The term "DP-1" can refer to different molecules in biological research, including the prostaglandin D2 receptor 1 and a component of the DRTF1/E2F transcription factor.[1][2] This guide specifically addresses potential artifacts when This compound , a degradation product of the HSP90 inhibitor Ganetespib, is present in your experimental samples.[3]
Frequently Asked Questions (FAQs)
General Western Blot Artifacts
Question: I am observing high background on my Western blot. What are the common causes and solutions?
High background can obscure the specific signal of your target protein, making data interpretation difficult.[4][5]
Answer:
Potential Causes:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.[6][7]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[6][8]
-
Insufficient Washing: Inadequate washing steps may not remove all unbound antibodies.[5][8]
-
Contamination: Buffers or equipment may be contaminated with particles or bacteria.[5]
-
Membrane Handling: The membrane may have been handled improperly, leading to smudges or spots.
Troubleshooting Solutions:
-
Optimize Blocking: Increase the blocking time, try a different blocking agent (e.g., BSA instead of non-fat dry milk), or increase the concentration of the blocking agent.
-
Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.
-
Improve Washing: Increase the number and duration of wash steps. Adding a detergent like Tween 20 to your wash buffer can also help.[8]
-
Use Fresh Buffers: Prepare fresh buffers and filter them to remove any particulates.[5]
-
Handle Membranes with Care: Use forceps to handle the membrane and ensure it remains hydrated throughout the experiment.
Question: My Western blot shows no bands or very faint bands. What should I check?
The absence of a signal can be due to a variety of factors, from sample preparation to antibody issues.[9]
Answer:
Potential Causes:
-
Low Protein Concentration: The amount of target protein in your sample may be too low to detect.
-
Inefficient Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane.
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Incorrect Antibody Dilution: The antibody concentration may be too low.
-
Issues with Detection Reagents: The substrate for chemiluminescent detection may be expired or inactive.
Troubleshooting Solutions:
-
Increase Protein Load: Load a higher concentration of your protein sample onto the gel.[7]
-
Verify Protein Transfer: Stain the membrane with Ponceau S after transfer to visualize the protein bands and confirm a successful transfer.[7]
-
Use a Positive Control: Include a sample that is known to express the target protein to validate your antibody and protocol.
-
Optimize Antibody Concentration: Increase the concentration of your primary and/or secondary antibodies.
-
Check Detection Reagents: Use fresh substrate and ensure all detection reagents are within their expiration dates.
Question: I am seeing extra, non-specific bands on my blot. How can I resolve this?
Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation.[4]
Answer:
Potential Causes:
-
High Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to binding to proteins other than the target.[8]
-
Antibody Cross-Reactivity: The primary antibody may be recognizing similar epitopes on other proteins.
-
Sample Degradation: Proteases in your sample may have degraded the target protein, resulting in smaller bands.[8]
-
Post-Translational Modifications: The target protein may have modifications that alter its molecular weight.
Troubleshooting Solutions:
-
Optimize Antibody Concentrations: Reduce the concentration of the primary and/or secondary antibodies.[8]
-
Use Affinity-Purified Antibodies: These antibodies are more specific to the target protein.
-
Use Fresh Samples and Protease Inhibitors: Prepare fresh samples and always include protease inhibitors in your lysis buffer to prevent protein degradation.[8]
-
Consult Protein Databases: Check databases like UniProt to see if your protein of interest is known to have isoforms or common post-translational modifications.
Question: The protein bands on my blot have migrated at an incorrect molecular weight. What could be the cause?
Anomalous migration in SDS-PAGE can be misleading.
Answer:
Potential Causes:
-
Post-Translational Modifications: Modifications such as glycosylation or phosphorylation can cause a protein to migrate slower than its predicted molecular weight.
-
Incomplete Denaturation: If the protein is not fully denatured, its shape can affect its migration.[8]
-
Splice Variants: Different isoforms of the protein may exist in your sample.[8]
-
Protein-Protein Interactions: The target protein may be forming dimers or multimers that are resistant to denaturation.[8]
Troubleshooting Solutions:
-
Ensure Complete Denaturation: Add fresh reducing agents like DTT or β-mercaptoethanol to your sample buffer and boil the samples for at least 5 minutes before loading.[8]
-
Check for Splice Variants: Consult the literature and protein databases for information on known isoforms of your target protein.
-
Modify Lysis Buffer: Use a stronger lysis buffer (e.g., RIPA buffer) to disrupt protein-protein interactions.
This compound-Specific Considerations
Question: Could this compound interfere with SDS-PAGE separation?
Answer:
This compound is a small molecule.[3] While it is unlikely to directly interfere with the migration of proteins in the gel matrix, it is important to consider its properties. This compound is highly soluble in DMSO.[3] If a high concentration of DMSO is present in the final sample loaded onto the gel, it can affect the sample's density and lead to distorted bands.
Recommendation: Keep the final concentration of DMSO in your samples below 1% to avoid artifacts during electrophoresis.
Question: Can this compound affect antibody binding?
Answer:
Some small molecules have been shown to alter antibody-epitope interactions, either by enhancing or inhibiting binding.[10] This can occur through several mechanisms, including:
-
Competitive Binding: The small molecule could potentially bind to the epitope of the target protein, blocking the primary antibody.
-
Allosteric Effects: The binding of the small molecule to the target protein at a site other than the epitope could induce a conformational change that either hides or exposes the epitope.[10]
Troubleshooting Steps:
-
Control Experiments: Run parallel blots with and without this compound treatment to see if the presence of the compound alters the signal intensity of your target protein.
-
Antibody Validation: If you suspect interference, you may need to test different primary antibodies that recognize different epitopes on the target protein.
Question: How should I prepare my samples when they contain this compound?
Answer:
Proper sample preparation is crucial for obtaining reliable Western blot results.
Recommendations:
-
Solubilization: Given that this compound is soluble in DMSO, ensure that it is fully dissolved in your treatment media or lysis buffer.[3]
-
Lysis Buffer Compatibility: Confirm that the final concentration of this compound and its solvent (e.g., DMSO) are compatible with your chosen lysis buffer and do not interfere with protein extraction.
-
Quantification: Perform a protein quantification assay (e.g., BCA or Bradford assay) on your lysates to ensure equal protein loading across all lanes. It is important to verify that the presence of this compound does not interfere with your chosen quantification method.
Data Presentation: Troubleshooting Parameters
| Parameter | High Background | Weak/No Signal | Non-Specific Bands |
| Primary Antibody Dilution | Decrease concentration (e.g., from 1:500 to 1:1000) | Increase concentration (e.g., from 1:2000 to 1:1000) | Decrease concentration |
| Secondary Antibody Dilution | Decrease concentration (e.g., from 1:5000 to 1:10000) | Increase concentration (e.g., from 1:10000 to 1:5000) | Decrease concentration |
| Blocking Buffer | Increase blocking time; try alternative blocker (BSA vs. milk) | Reduce blocking time; ensure blocker is compatible with antibody | Use high-quality blocking agents |
| Washing Steps | Increase number and duration of washes; add Tween 20 | Reduce number and duration of washes | Increase number and duration of washes |
| Protein Load | N/A | Increase amount of protein loaded (e.g., from 20µg to 40µg) | Reduce amount of protein loaded |
Experimental Protocols
Standard Western Blot Protocol for Samples Containing this compound
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO) in parallel.
-
Wash cells with ice-cold PBS.[9]
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[4][9]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[4] Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[11]
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: A standard workflow for a Western blot experiment.
Caption: Simplified HSP90 signaling pathway, the target of Ganetespib.
References
- 1. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SDS protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Epitope alteration by small molecules and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
How to prevent DP-1 hydrochloride precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of DP-1 hydrochloride precipitation in experimental media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. This occurs because the compound is poorly soluble in the aqueous buffer once the solvent is diluted. For this compound, several factors can contribute to this issue.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to the hydrophobic compound aggregating and precipitating before it can properly disperse. | Perform a stepwise, serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media or serum, then add this intermediate solution to the final volume of media. Always add the compound solution to the media dropwise while gently swirling or vortexing.[1] |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. While soluble in DMSO, its solubility in aqueous buffers is significantly lower. | Decrease the final working concentration of the compound. It is crucial to determine the maximum soluble concentration in your specific medium by performing a solubility test (see Experimental Protocols). |
| Low Temperature of Media | The solubility of many compounds, including hydrochloride salts, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| pH of the Media | This compound is a salt of a basic compound, likely due to the piperidine moiety. The pH of the media can affect the ionization state and solubility of the molecule. Standard cell culture media is typically buffered to a pH of ~7.4. | While significant pH alteration of the media is not advised due to potential effects on cell health, ensuring the media is properly buffered and at the correct pH before adding the compound is important. For hydrochloride salts, a slightly more acidic pH can sometimes increase solubility, but this must be balanced with cellular tolerance.[2] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells. Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, and always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[2] |
Issue: Precipitate Forms Over Time During Incubation
Question: My this compound solution was clear when I prepared it, but after 24-48 hours in the incubator, I see a precipitate. What is happening?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability or Degradation | Over time, this compound might degrade into less soluble forms in the aqueous, 37°C environment of the incubator. | Prepare fresh media with the compound more frequently for long-term experiments. Consider performing a time-course solubility study to determine the stability window. |
| Interaction with Media Components | Components in the media, such as salts (e.g., phosphates, carbonates) or proteins in serum, can interact with the compound, leading to the formation of insoluble complexes. | If using serum-free media, consider if the formulation is more prone to precipitation. For serum-containing media, ensure the serum is properly thawed and mixed. The proteins in serum can also help to keep hydrophobic compounds in solution.[2] |
| Media Evaporation | In long-term cultures, evaporation of water from the media increases the concentration of all solutes, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a degradation product of SDC-TRAP-0063 and a fragment of Ganetespib, a heat shock protein 90 (HSP90) inhibitor that has been investigated for its anti-tumor activity.[3] Its chemical name is 4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride.
Q2: What is the known solubility of this compound? A2: Specific aqueous solubility data for this compound is not readily available in the public domain. However, its solubility in 100% DMSO is known to be 45 mg/mL (approximately 90.36 mM), which is suitable for preparing a high-concentration stock solution.[3] It is recommended that each researcher empirically determines the solubility in their specific aqueous-based cell culture medium.
Q3: What is the best solvent to prepare a stock solution of this compound? A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
Q4: Can I use solubility enhancers to prevent precipitation? A4: Yes, solubility enhancers can be effective.
-
Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2] If your experimental design allows, using serum-containing media can be beneficial.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules to increase their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[2]
Q5: Is it okay to filter out the precipitate? A5: Filtering is generally not recommended as it removes an unknown amount of the active compound from your media, making the final concentration inaccurate and your experimental results unreliable.[2] The focus should be on preventing precipitation from occurring in the first place.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₁N₅O₃ · HCl | [4] |
| Molecular Weight | 498.02 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility in DMSO | 45 mg/mL (90.36 mM) | [3] |
| Aqueous Solubility | Data not available. Must be determined empirically. | |
| pKa | Data not available. The piperidine moiety is basic. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Follow the recommended dilution workflow described in Protocol 2 to minimize immediate precipitation.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).
-
Incubate the dilutions at 37°C in a humidified incubator for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).
-
After incubation, visually inspect the solutions again. For a more sensitive assessment, you can examine a small sample under a microscope.
-
The highest concentration that remains clear and free of precipitate after incubation is the maximum working soluble concentration for your experiment.
Protocol 2: Recommended Workflow for Preparing Working Solutions
This protocol minimizes the risk of precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
-
Prepare a high-concentration primary stock solution of this compound (e.g., 20 mM) in 100% DMSO. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Pre-warm your complete cell culture medium (with or without serum, as per your experiment) to 37°C.
-
Create an intermediate dilution. This step is critical.
-
For example, to achieve a final concentration of 10 µM from a 20 mM stock (a 1:2000 final dilution), first make a 1:100 intermediate dilution.
-
Pipette 99 µL of the pre-warmed media into a sterile microcentrifuge tube.
-
Add 1 µL of the 20 mM primary stock to the media. Immediately mix gently by flicking the tube or brief vortexing. This creates a 200 µM intermediate solution.
-
-
Make the final dilution.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed media. For example, to make 10 mL of 10 µM media, add 500 µL of the 200 µM intermediate solution to 9.5 mL of media.
-
Add the intermediate solution dropwise or slowly while gently swirling the final media container to ensure rapid and even dispersion.
-
-
Final Check. Visually confirm that the final working solution is clear before adding it to your cells.
Visualizations
HSP90 Signaling Pathway
Caption: HSP90 inhibition by Ganetespib (parent of DP-1) blocks the chaperone cycle.
Experimental Workflow for this compound Solution Preparation
Caption: Step-by-step workflow for preparing DP-1 HCl working solutions.
References
Technical Support Center: Interpreting Unexpected Data in DP1-Targeted Studies
Introduction: Initial searches for "DP-1 hydrochloride" indicate ambiguity, with references pointing to a sparsely documented degradation product of Ganetespib, as well as compounds targeting the Prostaglandin D2 receptor 1 (DP1). This guide focuses on the latter, a more prominent area of research with documented clinical studies and associated challenges in data interpretation. We will address common issues encountered by researchers working with DP1 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DP1 receptor antagonists?
A1: DP1 receptor antagonists are designed to selectively block the Prostaglandin D2 receptor 1 (DP1).[1] Prostaglandin D2 (PGD2), produced by mast cells, binds to the DP1 receptor, triggering signaling cascades that can lead to vasodilation, bronchoconstriction, and the recruitment of immune cells to sites of inflammation.[1] By inhibiting this receptor, these drugs aim to block the downstream effects of PGD2, thereby reducing inflammatory and allergic responses.[1]
Q2: Why might a DP1 antagonist show efficacy in preclinical models but fail in human clinical trials?
A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Species-specific differences: The role and expression levels of the DP1 receptor and the pathophysiology of the disease model in animals may not accurately reflect human disease.
-
Complexity of human disease: The targeted pathway may not be the primary driver of the disease in a heterogeneous human population. For instance, in asthma, multiple inflammatory mediators beyond PGD2 play a significant role.
-
Pharmacokinetics and Pharmacodynamics: The drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and potency at the human DP1 receptor, may differ from what was observed in animal models.
Q3: What are potential off-target effects of DP1 antagonists and how can they be investigated?
A3: Off-target effects occur when a drug interacts with unintended molecular targets.[2] These can lead to unexpected physiological responses or toxicity. To investigate these, researchers can employ:
-
Computational Modeling: Predict potential off-target interactions based on the drug's structure.[2]
-
High-Throughput Screening: Test the compound against a broad panel of receptors and enzymes to identify unintended binding.[2]
-
Phenotypic Screening: Observe the drug's effects on various cell types and pathways to uncover unexpected biological activities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in a well-designed clinical trial despite strong preclinical data. | The PGD2-DP1 signaling pathway may not be a critical driver of the disease pathology in the selected patient population. | 1. Patient Stratification: Analyze patient subgroups to identify potential responders based on biomarkers related to PGD2 metabolism or DP1 receptor expression. 2. Re-evaluate Preclinical Models: Assess the translatability of the animal models used and consider alternative or more complex models. |
| Unexpected adverse events observed in clinical trials. | The drug may have off-target effects, interacting with other receptors or cellular pathways. | 1. Comprehensive Off-Target Profiling: Conduct extensive in vitro screening against a wide range of receptors, enzymes, and ion channels. 2. Systems Toxicology Analysis: Utilize in silico and in vitro models to predict and understand the mechanisms of toxicity.[3] |
| High variability in patient response to the DP1 antagonist. | Genetic variations in the DP1 receptor gene (PTGDR) or other genes involved in the inflammatory cascade could influence drug response. | 1. Pharmacogenomic Analysis: Genotype trial participants for polymorphisms in PTGDR and other relevant genes to correlate with clinical outcomes. 2. Biomarker Analysis: Measure baseline and on-treatment levels of PGD2 metabolites or other inflammatory markers to assess target engagement and pathway modulation. |
| Inconsistent results between different in vitro assays. | Differences in experimental conditions, cell types used, or the specific endpoint being measured can lead to variability. | 1. Standardize Protocols: Ensure consistent cell lines, reagent sources, and experimental parameters across all assays. 2. Use Multiple Readouts: Corroborate findings using orthogonal assays that measure different aspects of the signaling pathway (e.g., cAMP levels, calcium mobilization, gene expression). |
Experimental Protocols
Protocol 1: In Vitro DP1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the DP1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human DP1 receptor.
-
Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]PGD2) in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Cellular Functional Assay (cAMP Measurement)
Objective: To assess the functional antagonist activity of a test compound at the DP1 receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the DP1 receptor.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Stimulate the cells with a known DP1 receptor agonist (e.g., PGD2) at a concentration that elicits a submaximal response.
-
cAMP Measurement: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the inhibition of agonist-induced cAMP production.
Quantitative Data Summary
Table 1: Clinical Trial Data for Laropiprant (a DP1 Antagonist) [4]
| Indication | Treatment Group | Primary Endpoint | Result vs. Placebo | P-value |
| Asthma | Laropiprant (300 mg/day) | FEV1 | No significant difference | > 0.05 |
| Asthma | Laropiprant + Montelukast | FEV1 | No significant difference vs. Montelukast alone | > 0.05 |
| Allergic Rhinitis | Laropiprant (25 mg/day) | Daytime Nasal Symptoms Score | No significant improvement | > 0.05 |
| Allergic Rhinitis | Laropiprant (100 mg/day) | Daytime Nasal Symptoms Score | No significant improvement | > 0.05 |
| Allergic Rhinitis | Cetirizine (10 mg/day) | Daytime Nasal Symptoms Score | Significant improvement | < 0.001 |
Visualizations
Caption: DP1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Logical Flow from Preclinical Success to Clinical Trial Failure.
Caption: Experimental Workflow for DP1 Receptor Binding Assay.
References
- 1. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical studies of the DP1 antagonist laropiprant in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of HSP90 Inhibition
A Guide for Researchers Utilizing Ganetespib and Understanding its Metabolites Such as DP-1 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals working with the Heat Shock Protein 90 (HSP90) inhibitor, Ganetespib. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to minimizing off-target effects and ensuring data integrity during experiments.
Introduction: Clarifying this compound and Ganetespib
It is critical to understand that This compound is a degradation product and a fragment of the active HSP90 inhibitor, Ganetespib .[1] Scientific literature and pharmacological studies focus on Ganetespib as the active compound responsible for inhibiting HSP90 and eliciting biological effects. Therefore, this guide will focus on strategies to minimize the off-target effects of Ganetespib. Any experimental observations should be attributed to Ganetespib, the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ganetespib?
A1: Ganetespib is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[2] It competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, which inhibits its chaperone function.[2] This leads to the misfolding and subsequent proteasomal degradation of a wide range of HSP90 "client proteins." Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation, including receptor tyrosine kinases (e.g., HER2, EGFR, MET), signaling intermediates (e.g., AKT, RAF-1), and cell cycle regulators (e.g., CDK4).[3][4]
Q2: What are the expected on-target effects of Ganetespib in cancer models?
A2: The primary on-target effect of Ganetespib is the induction of apoptosis and inhibition of proliferation in a broad range of cancer cell lines.[4][5] This is a result of the degradation of key oncogenic client proteins, leading to the disruption of major signaling pathways such as PI3K/AKT/mTOR, RAF/MEK/ERK, and JAK/STAT.[6][7][8] Common observable on-target effects in preclinical models include cell cycle arrest (often at the G2/M phase) and the induction of apoptosis.[4] A reliable pharmacodynamic marker of on-target HSP90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (HSP70).
Q3: What are the known or potential off-target effects of Ganetespib?
A3: While Ganetespib has a more favorable safety profile compared to first-generation HSP90 inhibitors, off-target interactions can occur.[2] Some adverse events observed in clinical trials, such as diarrhea, may be mechanism-based (on-target) due to the degradation of HSP90 clients like EGFR in the gastrointestinal tract. However, specific kinase off-targets have been identified through screening, including ABL1, ABL2, DDR1, and TRKA-TFG.[2][9] It is important to note that Ganetespib is significantly more selective for HSP90 than for these off-target kinases.[2][9]
Q4: How can I be sure that the phenotype I observe is due to HSP90 inhibition and not an off-target effect?
A4: A multi-pronged approach is essential for validating that the observed effects are on-target. This includes:
-
Confirming Client Protein Degradation: Use Western blotting to verify the degradation of known HSP90 client proteins (e.g., AKT, HER2, CDK4) at Ganetespib concentrations that produce the phenotype.
-
Using a Structurally Unrelated HSP90 Inhibitor: If another HSP90 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of HSP90. If this genetic approach phenocopies the effect of Ganetespib, it strongly supports an on-target mechanism.
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing a key client protein that is degraded by Ganetespib.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High level of cytotoxicity in control (non-cancerous) cells | 1. Ganetespib concentration is too high.2. Off-target toxicity.3. On-target effects in normal cells with high HSP90 dependency. | 1. Perform a dose-response curve to determine the optimal concentration with a sufficient therapeutic window.2. Refer to the quantitative data on off-target effects (Table 2) and consider if known off-targets are critical for your control cells.3. Evaluate the expression levels of HSP90 and its client proteins in your control cells. |
| Inconsistent results between experiments | 1. Compound instability.2. Cell line heterogeneity or contamination.3. Variability in experimental conditions. | 1. Prepare fresh stock solutions of Ganetespib and store them appropriately in small aliquots to avoid freeze-thaw cycles.2. Perform cell line authentication to ensure a homogenous and uncontaminated population.3. Standardize all experimental parameters, including cell density, treatment duration, and reagent concentrations. |
| Lack of expected on-target effects (e.g., no client protein degradation) | 1. Insufficient Ganetespib concentration or treatment time.2. Cell line is resistant to HSP90 inhibition.3. Issues with downstream detection methods (e.g., Western blotting). | 1. Increase the concentration of Ganetespib and/or extend the treatment duration based on literature for your cell type.2. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps or compensatory signaling pathways.3. Optimize your Western blot protocol, including antibody concentrations and incubation times. Run positive controls for client protein expression. |
| Observed phenotype does not correlate with client protein degradation | 1. The phenotype is due to an off-target effect.2. The critical client protein for the observed phenotype has not been identified.3. The effect is downstream of a subtle change in a client protein's activity, not its degradation. | 1. Perform a kinome scan to identify potential off-target kinases (see Protocol 3).2. Use proteomic approaches to identify novel HSP90 client proteins in your system.3. Assess the phosphorylation status or activity of key client proteins in addition to their total protein levels. |
Data Presentation
Table 1: Cellular Cytotoxicity of Ganetespib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1975 | Non-Small Cell Lung | 2-30 |
| HCC827 | Non-Small Cell Lung | 2-30 |
| K008 | Melanoma | 37.5 - 84 |
| K028 | Melanoma | 37.5 - 84 |
| Jeko-1 | Mantle Cell Lymphoma | 12.8 |
| Granta-519 | Mantle Cell Lymphoma | 45.7 |
| MCF-7 | Breast Cancer (HR+) | 25 |
| T47D | Breast Cancer (HR+) | 15 |
| LNCaP | Prostate Cancer | 8 |
| VCaP | Prostate Cancer | 7 |
| DU145 | Prostate Cancer | 12 |
| PC3 | Prostate Cancer | 77 |
| MG63 | Osteosarcoma | 43 |
| C2 | Canine Mast Cell | 19 |
| BR | Canine Mast Cell | 4 |
Data compiled from multiple preclinical studies.[10][11][12][13][14]
Table 2: Off-Target Kinase Interactions of Ganetespib
| Off-Target Kinase | In Vitro IC50 (nM) | Cellular EC50 (µM) | Selectivity (HSP90 vs. Off-Target) |
| ABL1 | Sub-micromolar | 16 - 83 | ~50-fold |
| ABL2 | 215 | 16 - 83 | ~50-fold |
| DDR1 | Sub-micromolar | 16 - 83 | ~50-fold |
| TRKA-TFG | Sub-micromolar | Not Determined | Not Determined |
This data indicates that while Ganetespib can interact with other kinases, it is significantly more potent against its primary target, HSP90.[2][9]
Mandatory Visualization
Caption: HSP90 Signaling Pathway and Point of Inhibition by Ganetespib.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is to verify the on-target activity of Ganetespib by measuring the degradation of known HSP90 client proteins.
Materials:
-
Ganetespib
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-CDK4, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of Ganetespib concentrations (e.g., 0, 10, 50, 100, 250 nM) for a specified time (e.g., 24, 48, or 72 hours).
-
Preparation of Cell Lysates: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer to a microcentrifuge tube. Agitate for 30 minutes at 4°C and then centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[15]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system. Analyze band intensities, normalizing to a loading control like β-actin.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of Ganetespib to HSP90 in a cellular context by measuring ligand-induced thermal stabilization.
Materials:
-
Ganetespib
-
Cultured cells
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler or heating blocks
-
Lysis buffer (detergent-free)
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with Ganetespib at a desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for a specific duration (e.g., 1-3 hours).
-
Heat Treatment: Harvest and resuspend the cells in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[16]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[17]
-
Analysis: Collect the supernatant (soluble protein fraction). Normalize protein concentrations and analyze the amount of soluble HSP90 by Western blot as described in Protocol 1.
-
Data Analysis: Quantify the band intensities for HSP90 at each temperature. Plot the normalized band intensity against temperature to generate melt curves for both vehicle and Ganetespib-treated samples. A shift in the curve to a higher temperature in the presence of Ganetespib indicates target engagement.
Protocol 3: Kinome Profiling for Off-Target Identification
This protocol provides a general workflow for identifying off-target kinases of Ganetespib using a commercial kinome profiling service.
Objective: To determine the inhibitory activity of Ganetespib against a broad panel of protein kinases to identify potential off-targets.
General Workflow:
-
Compound Submission: Prepare a stock solution of Ganetespib at a high concentration (e.g., 10 mM in DMSO) as required by the service provider.
-
Assay Format Selection: Choose the screening format. A common initial screen involves testing the compound at a single high concentration (e.g., 1 µM) against a large panel of kinases.
-
Kinase Assays: The service provider will perform in vitro kinase activity assays. These are typically luminescence- or fluorescence-based assays that measure the consumption of ATP or the phosphorylation of a substrate in the presence of your compound.[11]
-
Data Analysis: a. The raw data is typically provided as the percentage of remaining kinase activity in the presence of Ganetespib compared to a DMSO control. b. "Hits" are identified as kinases that show significant inhibition (e.g., >80% inhibition).
-
Follow-up IC50 Determination: For any identified hits, a dose-response experiment is performed to determine the IC50 value, which represents the concentration of Ganetespib required to inhibit 50% of the kinase's activity.
-
Interpretation: Compare the IC50 values for the off-target kinases to the IC50 value for the primary target, HSP90. This will provide a quantitative measure of Ganetespib's selectivity.
References
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | HSP90 Inhibitor Ganetespib Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib [frontiersin.org]
- 14. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting heat-shock protein 90 with ganetespib for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Improving the stability of DP-1 hydrochloride working solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of DP-1 hydrochloride working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in working solutions a concern?
A1: this compound is a degradation product of a fragment of Ganetespib, a heat shock protein 90 (HSP90) inhibitor. As a complex organic molecule, its stability in solution can be influenced by several factors, including the solvent used, pH, temperature, and exposure to light. Ensuring the stability of working solutions is critical for obtaining accurate and reproducible experimental results. The indole and piperidine moieties in its structure are known to be susceptible to degradation.
Q2: What are the recommended solvents for preparing this compound working solutions?
A2: For stock solutions, anhydrous dimethyl sulfoxide (DMSO) is commonly used. For in vivo studies, co-solvent systems are often necessary to maintain solubility and stability in aqueous environments. A typical formulation might consist of a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to prepare these solutions fresh for each experiment to minimize degradation.
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including incomplete dissolution, the compound precipitating out of solution over time, or a "salting out" effect when a concentrated organic stock solution is diluted into an aqueous buffer.[1]
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO for your stock solution, as hygroscopic solvents can absorb moisture and reduce the solubility of hydrochloride salts.[1]
-
Aid Dissolution: Use sonication or gentle warming (be cautious, as excessive heat can cause degradation) to help dissolve the compound fully.[1][2]
-
Stepwise Dilution: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to prevent localized high concentrations that can lead to precipitation.[3]
-
Adjust Concentration: Consider working with a lower final concentration of this compound in your aqueous medium.[1]
Q4: How should I store my this compound solutions?
A4: The stability of this compound, like many complex molecules and indole compounds, is dependent on storage conditions.[4]
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution (in anhydrous DMSO) | -80°C | Up to 1 year | Store in small aliquots to avoid repeated freeze-thaw cycles. An inert atmosphere (argon or nitrogen) can further enhance stability.[4] |
| -20°C | Up to 1 month | For shorter-term storage. | |
| Working Solutions (Aqueous) | Prepare fresh | N/A | Due to lower stability in aqueous media, it is highly recommended to prepare working solutions immediately before use.[1][3] |
Q5: What factors can affect the chemical stability of this compound in my working solution?
A5: Several factors can contribute to the degradation of this compound in solution:
-
pH: The pH of the solution is critical. As a hydrochloride salt of a weakly basic compound, the pH of the solution can influence its stability. Indole compounds, a key part of the DP-1 structure, are often more stable at an acidic pH.[4][5] Hydrolysis can occur at neutral or alkaline pH.[6][7][8][9][10]
-
Temperature: Elevated temperatures can accelerate degradation.[4][11] It is advisable to avoid excessive heating when dissolving the compound.
-
Light: Indole derivatives can be sensitive to light and undergo photodegradation.[4] It is recommended to use amber vials or protect solutions from light.
-
Oxidation: The indole ring is susceptible to oxidation.[4] Using degassed solvents and minimizing exposure to air can help mitigate this. The addition of antioxidants may also be a viable strategy.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 10-15 minutes. Visually inspect the solution to ensure no solid particles remain.[1][2]
-
Storage: Store the stock solution at -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[4]
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Dilution Buffer: Prepare the aqueous buffer or cell culture medium to be used in the experiment.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentration. Add the stock solution dropwise to the buffer while gently vortexing to avoid precipitation.[3]
-
Immediate Use: Use the freshly prepared working solution immediately to ensure the stability and integrity of the compound.
Protocol 3: Conducting a Basic Stability Study Using HPLC
-
Prepare Solutions: Prepare a fresh solution of this compound in the desired buffer at a known concentration.
-
Initial Analysis (Time 0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage: Store aliquots of the solution under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: Analyze the stored aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Compare the peak area of this compound and observe the appearance of any new peaks (degradation products) over time. A solution is generally considered stable if the concentration of the active compound remains within 90-110% of the initial concentration and no significant degradation products are observed.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing DP-1 HCl solution stability.
Caption: Experimental workflow for solution preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Salts – Introductory Chemistry [pressbooks.openedmb.ca]
- 7. Hydrolysis of Salts | Chemistry for Majors [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 10. flinnsci.com [flinnsci.com]
- 11. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in reproducing DP-1 hydrochloride experimental results
Welcome to the technical support center for DP-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental validation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the kinase domain of the Pro-survival Kinase 1 (PSK-1). By binding to the ATP-binding pocket of PSK-1, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PSK-1 signaling pathway, which is aberrantly activated in several cancer types. This inhibition leads to the induction of apoptosis in cancer cells.
Q2: We are observing significant batch-to-batch variability in the potency of our this compound. What could be the cause?
Batch-to-batch variability can stem from several factors. The most common issues include impurities from synthesis, incorrect salt stoichiometry, or the presence of different polymorphic forms of the compound. We recommend verifying the purity and identity of each new batch using the methods outlined in our "Quality Control Protocol for this compound."
Q3: Our in vitro cell viability assays are showing inconsistent IC50 values. How can we improve the reproducibility?
Inconsistent IC50 values in cell viability assays are a frequent challenge. Key factors that can influence the outcome include cell line authenticity and passage number, serum concentration in the culture medium, and the specific endpoint assay used (e.g., MTT, CellTiter-Glo). Refer to our "Standardized Cell Viability Assay Protocol" for a robust methodology.
Q4: What is the recommended solvent for dissolving this compound for in vitro and in vivo studies?
For in vitro studies, this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. It is crucial to ensure the compound is fully dissolved and to prepare fresh formulations for each experiment.
Troubleshooting Guides
Issue 1: Low Potency in Cell-Based Assays
If you are observing lower than expected potency (higher IC50 values) in your cell-based assays, consider the following troubleshooting steps:
-
Verify Compound Integrity: Confirm the purity and identity of your this compound batch.
-
Check Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Optimize Seeding Density: Cell density at the time of treatment can significantly impact results. Perform a cell titration experiment to determine the optimal seeding density.
-
Serum Concentration: The presence of serum proteins can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period.
Issue 2: Poor Solubility and Precipitation
This compound can be prone to precipitation, especially at higher concentrations or in aqueous solutions.
-
Sonication: After dissolving in DMSO, sonicate the stock solution for 5-10 minutes to ensure complete dissolution.
-
pH of Media: The pH of your cell culture media or formulation buffer can affect solubility. Ensure the pH is within the recommended range.
-
Fresh Preparations: Always prepare fresh dilutions from your stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Data and Protocols
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Serum Concentration | IC50 (nM) |
| A549 | Lung Carcinoma | 5,000 | 10% FBS | 50 ± 8 |
| MCF-7 | Breast Adenocarcinoma | 8,000 | 10% FBS | 120 ± 15 |
| HCT116 | Colorectal Carcinoma | 4,000 | 5% FBS | 35 ± 5 |
| U87 MG | Glioblastoma | 7,000 | 10% FBS | 250 ± 30 |
Standardized Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal seeding density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.
Quality Control Protocol for this compound
-
Purity Assessment by HPLC:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity ≥ 98%.
-
-
Identity Confirmation by Mass Spectrometry:
-
Technique: Electrospray ionization (ESI) mass spectrometry.
-
Mode: Positive ion mode.
-
Acceptance Criteria: Observed m/z should match the theoretical m/z of the protonated molecule [M+H]+.
-
-
Proton NMR:
-
Solvent: DMSO-d6.
-
Acceptance Criteria: The spectrum should be consistent with the known structure of DP-1.
-
Visual Guides
Caption: The PSK-1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound in cancer cell lines.
Caption: A logical troubleshooting guide for addressing inconsistent IC50 results.
Technical Support Center: Optimizing Incubation Time for DP-1 Hydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for DP-1 hydrochloride treatment in their experiments.
Introduction: Clarifying "DP-1"
Before proceeding, it is crucial to identify the specific "DP-1" molecule being used in your research, as the identifier can refer to several distinct entities:
-
This compound (Ganetespib Degradation Product): This is a degradation product of SDC-TRAP-0063, which is a fragment of Ganetespib, a heat shock protein 90 (HSP90) inhibitor with antitumor activity.[1] As a small molecule inhibitor, its effects are likely to be time and concentration-dependent, targeting intracellular pathways.
-
DP1 Receptor (Prostaglandin D2 Receptor 1): This is a G protein-coupled receptor involved in allergic responses, inflammation, and immune modulation.[2][3] Agents targeting this receptor can be either agonists or antagonists, and their optimal incubation time will depend on the signaling cascade being investigated.
-
DP1 (Synthetic Antimicrobial Peptide): This is a novel, indigenously designed synthetic antimicrobial peptide (sAMP) with bactericidal, antioxidant, and therapeutic properties.[4] Its mechanism of action involves membrane disruption in bacteria.
This guide will primarily focus on general principles for optimizing incubation time for a small molecule inhibitor, which would be applicable to This compound (Ganetespib degradation product) . However, many of the principles and protocols are broadly applicable to other compounds as well.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when testing a new compound like this compound?
A1: The optimal incubation time is highly dependent on the cell type, the concentration of the compound, and the biological endpoint being measured.[5] For initial experiments, a time-course experiment is highly recommended. A common starting range for time points is 24, 48, and 72 hours to assess effects on cell viability and proliferation.[5][6] For observing acute effects on signaling pathways, shorter incubation times of 1, 4, 8, and 12 hours may be more appropriate.[7]
Q2: How do I determine the optimal concentration of this compound to use in conjunction with optimizing incubation time?
A2: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the compound in your specific cell line. This will help you select a relevant concentration range for your time-course experiments. For initial experiments, a logarithmic dose range (e.g., 0.1, 1, 10 µM) can be a good starting point to determine the optimal concentration.[5]
Q3: Should I change the media and re-treat the cells during a long incubation period (e.g., 72 or 96 hours)?
A3: For most standard cytotoxicity and proliferation assays, the media is typically not changed during the incubation period to ensure continuous exposure to the compound at the initial concentration.[6] However, for very long-term experiments, nutrient depletion and waste accumulation in the media can affect cell health and confound the results. In such cases, you may consider replacing the media with fresh media containing the compound at the desired concentration, but this should be done consistently across all experimental groups.
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors, including variability in cell health and density at the time of treatment, degradation of the compound in solution, and variations in experimental technique.[7] To improve consistency, it is important to standardize cell seeding density, ensure cells are in the logarithmic growth phase before treatment, prepare fresh stock solutions of the compound for each experiment, and follow a consistent protocol.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of treatment | Incubation time is too short. For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) may be required.[7] | Perform a time-course experiment with extended incubation periods. |
| Compound concentration is too low. The compound may not be effective at the concentration tested. | Perform a dose-response experiment to determine the optimal concentration range. | |
| Compound has degraded. Improper storage or handling can lead to loss of activity. | Prepare fresh stock solutions for each experiment and store them according to the manufacturer's recommendations.[7] | |
| Cell line is resistant to the compound. The specific cellular pathway targeted may not be active or critical in your cell model. | Consider using a different cell line or a positive control compound known to elicit a response. | |
| High cytotoxicity observed even at short incubation times | Compound concentration is too high. The concentration used may be causing acute toxicity. | Perform a dose-response experiment to identify a less toxic concentration range. |
| Incubation time is too long. The compound may be highly potent and cause cell death rapidly. | Assess cell viability at earlier time points (e.g., 4, 12, 24 hours).[7] | |
| Off-target effects. At high concentrations, the compound may have unintended effects on cellular metabolism or other vital pathways.[7] | Lower the concentration and ensure the observed effect is consistent with the compound's known mechanism of action. | |
| High variability between replicates | Inconsistent cell seeding. Uneven cell distribution in the plate can lead to variable results. | Ensure thorough mixing of the cell suspension before plating and use appropriate pipetting techniques. |
| Edge effects. Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Technical errors in pipetting. Inaccurate pipetting of cells or compound can introduce significant variability. | Calibrate pipettes regularly and use a consistent pipetting technique. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure they remain in the logarithmic growth phase throughout the experiment.
Methodology:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 7,500, and 10,000 cells per well) in triplicate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At 24, 48, 72, and 96 hours, measure cell viability using an MTT or similar assay.
-
Plot the cell growth curves for each seeding density. The optimal seeding density is the one that allows for logarithmic growth over the intended duration of your drug treatment experiment without reaching confluency.
Protocol 2: Time-Course and Dose-Response Experiment using MTT Assay
Objective: To determine the effect of different concentrations of this compound on cell viability over time.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[8] Prepare separate plates for each time point (e.g., 24h, 48h, 72h).[5]
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired durations.[5]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves for each time point to determine the IC50 values.
Quantitative Data Summary
The following tables provide an illustrative example of data that could be generated from a time-course and dose-response experiment with a hypothetical small molecule inhibitor.
Table 1: Cell Viability (%) after Treatment with "Inhibitor-X"
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98.5 | 95.2 | 90.8 |
| 1 | 92.1 | 85.6 | 75.3 |
| 10 | 75.4 | 60.1 | 48.9 |
| 50 | 52.3 | 41.8 | 30.2 |
| 100 | 35.7 | 25.9 | 15.1 |
Table 2: IC50 Values (µM) of "Inhibitor-X" at Different Incubation Times
| Incubation Time | IC50 (µM) |
| 24 Hours | 45.8 |
| 48 Hours | 32.5 |
| 72 Hours | 18.9 |
Visualizations
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. english.cas.cn [english.cas.cn]
- 4. DP1, a multifaceted synthetic peptide: Mechanism of action, activity and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Variability in Cell Response to DP-1 Agonists
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in cell response when working with compounds targeting the Prostaglandin D2 receptor 1 (DP1). While "DP-1 hydrochloride" can refer to a degradation product of the HSP90 inhibitor Ganetespib, it is more commonly associated with modulators of the DP1 receptor[1]. This guide will focus on addressing response variability to DP1 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DP1 receptor agonists?
A1: The Prostaglandin D2 receptor 1 (DP1) is a G protein-coupled receptor (GPCR). Upon binding of an agonist, such as Prostaglandin D2 (PGD2) or a synthetic agonist like BW 245C, the receptor couples to the stimulatory G protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP)[2][3]. This rise in cAMP activates downstream signaling pathways, such as Protein Kinase A (PKA), leading to various cellular responses including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses[4][5][].
Q2: We are observing a weaker than expected or no response to our DP1 agonist in our cell-based assay. What are the potential causes?
A2: A lack of response can stem from several factors, broadly categorized as issues with the compound, the cell system, or the assay protocol itself. Specific causes could include:
-
Compound Integrity: Degradation of the DP1 agonist.
-
Cell Health: Poor cell viability, high passage number leading to phenotypic drift, or mycoplasma contamination.
-
Low DP1 Receptor Expression: The cell line used may not endogenously express the DP1 receptor at a sufficient level.
-
Suboptimal Assay Conditions: Incorrect agonist concentration, insufficient incubation time, or inappropriate assay readout.
Q3: Why are we seeing high variability in the response across different wells of the same experiment?
A3: High variability can be attributed to several factors, including:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate.
-
Edge Effects: Evaporation in the outer wells of a microplate can lead to changes in media concentration.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents.
-
Cell Clumping: Aggregated cells can lead to non-uniform responses.
-
Assay Detection Issues: Fluctuations in plate reader performance or inappropriate settings.
Troubleshooting Guide
Problem 1: No or Low Cellular Response to DP1 Agonist
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh stock solutions of the DP1 agonist. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Low DP1 Receptor Expression | Verify DP1 receptor expression in your cell line using qPCR, western blot, or flow cytometry. Consider using a cell line known to express high levels of the DP1 receptor or a recombinant cell line overexpressing the receptor. |
| Poor Cell Health | Routinely check cell viability using methods like Trypan Blue exclusion. Ensure cells are within a low passage number range. Regularly test for mycoplasma contamination. |
| Incorrect Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration (EC50) of the agonist for your specific cell line and assay. |
| Inappropriate Assay Readout | Ensure the chosen assay (e.g., cAMP measurement, PKA activation) is sensitive enough to detect the response. Optimize assay parameters such as incubation time and reagent concentrations. |
Problem 2: High Well-to-Well Variability
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for more consistent seeding. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile water or media to minimize evaporation. |
| Pipetting Technique | Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents before dispensing. |
| Assay Plate and Reader Settings | Use appropriate plate types (e.g., white plates for luminescence assays). Optimize plate reader settings such as read time and gain. |
Quantitative Data Summary
The following table summarizes the binding affinity and potency of a common DP1 agonist, BW 245C, from published literature. This data can serve as a reference for expected experimental outcomes.
| Compound | Parameter | Species | Assay System | Value | Reference |
| BW 245C | Ki | Human | [3H]-PGD2 binding to platelet membranes | 0.9 nM | [7] |
| IC50 | Human | ADP-induced platelet aggregation | 2.5 nM | [7] | |
| IC50 | Rat | ADP-induced platelet aggregation | 250 nM | [7] | |
| EC50 | Human | cAMP production in HEK293 cells expressing hDP receptor | 0.7 nM | [8] |
Experimental Protocols
Protocol 1: Determination of DP1 Agonist Potency (EC50) using a cAMP Assay
-
Cell Seeding: Seed cells expressing the DP1 receptor into a 96-well white, clear-bottom plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the DP1 agonist in a suitable assay buffer.
-
Assay Procedure: a. Carefully remove the culture medium from the wells. b. Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for 10 minutes at room temperature. c. Add 50 µL of the DP1 agonist serial dilutions to the respective wells. Include a vehicle control. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Verification of DP1 Receptor Expression by qPCR
-
RNA Extraction: Isolate total RNA from your cell line of interest using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: a. Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the DP1 receptor gene (PTGDR), and a suitable qPCR master mix. b. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization. c. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression level of the DP1 receptor gene in your cell line compared to a positive control cell line.
Visualizations
References
- 1. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 2. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
Troubleshooting guide for Hsp90 inhibitor degradation products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Hsp90 inhibitors, with a focus on understanding and mitigating issues related to degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Hsp90 inhibitors lead to the degradation of target proteins?
A1: Hsp90 inhibitors typically bind to the N-terminal or C-terminal ATP-binding pocket of the Hsp90 chaperone protein.[1][2][3] This inhibition disrupts the chaperone's normal function, which is to assist in the proper folding and stabilization of a wide range of "client" proteins, many of which are involved in cell signaling and growth.[4][5][6] When Hsp90 is inhibited, these client proteins become destabilized, leading to their ubiquitination and subsequent degradation by the proteasome.[4][7][8]
Q2: Why am I observing an increase in Hsp70 levels after treating my cells with an Hsp90 inhibitor?
A2: The inhibition of Hsp90 often triggers a cellular stress response known as the Heat Shock Response (HSR).[7][9] Hsp90 normally keeps the Heat Shock Factor 1 (HSF1) in an inactive state.[7] Upon Hsp90 inhibition, HSF1 is released, trimerizes, and translocates to the nucleus to activate the transcription of heat shock proteins, including Hsp70.[7] This upregulation of Hsp70 can sometimes counteract the effects of the Hsp90 inhibitor by stabilizing client proteins, potentially leading to drug resistance.[9][10]
Q3: My Hsp90 inhibitor is potent in biochemical assays but shows low efficacy in my cell-based experiments. What are the potential reasons for this discrepancy?
A3: A number of factors can contribute to this common issue:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[9]
-
Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance transporters.[9]
-
Inhibitor Stability: The inhibitor might be unstable or rapidly metabolized in the cell culture medium or within the cells.[11] It is crucial to ensure the compound has not degraded during storage or handling.[9] For long-term experiments, media may need to be replaced with fresh inhibitor every 24 to 72 hours.[11]
-
High Intracellular ATP Concentrations: The high levels of ATP within the cell can compete with ATP-competitive inhibitors, reducing their efficacy.[9]
Q4: Are there different classes of Hsp90 inhibitors, and do they have different effects on protein degradation?
A4: Yes, Hsp90 inhibitors are broadly classified based on their binding site and mechanism of action:
-
N-terminal Inhibitors: These are the most common class and include natural products like geldanamycin and its derivatives (e.g., 17-AAG), as well as synthetic small molecules.[1][6][12] They competitively inhibit ATP binding at the N-terminus, leading to client protein degradation.[2] However, they are known to induce the HSR.[1]
-
C-terminal Inhibitors: These inhibitors bind to the C-terminal domain of Hsp90.[13][14] A key advantage is that they generally do not induce the HSR, which may help to avoid a common resistance mechanism.[7][13]
-
Targeted Protein Degraders (TPDs): A newer class of molecules, such as PROTACs (Proteolysis Targeting Chimeras), are designed to link Hsp90 to an E3 ubiquitin ligase, directly targeting Hsp90 itself for degradation by the proteasome.[15][16]
Troubleshooting Guide
This section addresses specific experimental issues related to Hsp90 inhibitor-induced degradation.
Problem 1: No or weak degradation of the target client protein is observed after inhibitor treatment.
| Possible Cause | Suggested Solution |
| Inactive Inhibitor | Confirm the identity and purity of the inhibitor. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles by aliquoting stock solutions.[11] Prepare fresh dilutions for each experiment. |
| Ineffective Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing maximal degradation. |
| Compensatory Heat Shock Response | Check for the upregulation of Hsp70 by Western blot.[9] If a strong HSR is observed, consider co-treatment with an Hsp70 inhibitor.[9] |
| Impaired Proteasome Function | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG-132) alongside the Hsp90 inhibitor.[9] This should block the degradation of the client protein, confirming the involvement of the proteasome. |
| Cell Line Resistance | Different cell lines can have varying sensitivity to Hsp90 inhibitors due to differences in Hsp90 expression levels or the presence of efflux pumps.[17][18] Consider testing a different cell line or a different class of Hsp90 inhibitor. |
Problem 2: Significant off-target effects or cellular toxicity are observed at effective inhibitor concentrations.
| Possible Cause | Suggested Solution |
| Non-specific Binding | Review the literature for known off-target effects of your specific inhibitor. Consider using a more selective inhibitor if available. |
| Pan-Inhibition of Hsp90 Isoforms | Many inhibitors target multiple Hsp90 isoforms, which can lead to toxicity.[16] If possible, use an isoform-selective inhibitor to reduce off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.5%.[11] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inhibitor Instability in Media | The inhibitor may be degrading in the cell culture medium over time. For long-term experiments, it is recommended to replace the media with freshly prepared inhibitor every 24-72 hours.[11] |
| Variability in Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition between experiments. |
| Freeze-Thaw Cycles of Stock Solution | Aliquot stock solutions to avoid repeated freezing and thawing, which can degrade the inhibitor.[11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to assess the effect of an Hsp90 inhibitor on the stability of a client protein.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against the target client protein, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of the Hsp90 inhibitor and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation. Also, assess the levels of Hsp70 to monitor the Heat Shock Response.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the binding of an Hsp90 inhibitor to its target within intact cells.
Materials:
-
Hsp90 inhibitor and vehicle control
-
Intact cells
-
PBS
-
Cell lysis method (e.g., freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat intact cells with the Hsp90 inhibitor or vehicle control for a specific duration.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using methods like freeze-thawing to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Hsp90 remaining in the supernatant at each temperature using Western blotting.
-
Analysis: Ligand binding will stabilize Hsp90, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: Hsp90 inhibition leads to client protein degradation.
Caption: Troubleshooting workflow for lack of client protein degradation.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-Terminal HSP90 Inhibitors Block the HIF-1 Hypoxic Response by Degrading HIF-1α through the Oxygen-Dependent Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsp90 Fragments and Inhibitors: Benchmarking DP-1 Hydrochloride's Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Protein 90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90's ATPase activity disrupts this chaperone function, leading to the degradation of these oncoproteins and making Hsp90 an attractive target for cancer therapy.
This guide will delve into the comparative efficacy of Ganetespib and other notable Hsp90 inhibitors, present detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison of Hsp90 Inhibitors
The following tables summarize the biochemical and cellular potency of Ganetespib (the parent compound of DP-1 hydrochloride) in comparison to other well-known Hsp90 inhibitors, such as the geldanamycin analog 17-AAG and the synthetic inhibitor NVP-AUY922.
Table 1: Biochemical Potency of Hsp90 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| Ganetespib (STA-9090) | Hsp90 | Biochemical Assay | ~5 | Not Widely Reported |
| 17-AAG | Hsp90 | Biochemical Assay | 5 | ~12.92 (µM) |
| NVP-AUY922 | Hsp90α / Hsp90β | Fluorescence Polarization | 13 / 21 | 1.7 - 5.1 |
Table 2: Cellular Proliferation Inhibition (GI50/IC50) of Hsp90 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ganetespib (STA-9090) (nM) | 17-AAG (nM) | NVP-AUY922 (nM) |
| MCF-7 | Breast Cancer | 25[1] | - | 5.4 (average for breast cancer lines)[2] |
| T47D | Breast Cancer | 15[1] | - | 5.4 (average for breast cancer lines)[2] |
| BT-474 | Breast Cancer | - | - | 5.4 (average for breast cancer lines)[2] |
| SKBR-3 | Breast Cancer | - | 70[3] | 5.4 (average for breast cancer lines)[2] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | - | 10[3] | 6-17 |
| LNCaP | Prostate Cancer | 8[4] | 25[5] | - |
| VCaP | Prostate Cancer | 7[4] | - | - |
| DU-145 | Prostate Cancer | 12[4] | 45[5] | - |
| PC-3 | Prostate Cancer | 77[4] | 25[5] | - |
| NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 (range)[6] | 20-3500 (range)[6] | <100 |
| A549 | Non-Small Cell Lung Cancer | - | - | <100 |
| HCT-116 | Colon Cancer | - | - | 9 (average GI50)[7][8] |
| SUM149 | Inflammatory Breast Cancer | 13[9] | - | - |
| MV4;11 | Acute Myeloid Leukemia | 8.8 (median rIC50)[10] | - | - |
Note: IC50/GI50 values can vary depending on the specific assay conditions and cell line characteristics.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the Hsp90 chaperone cycle and a standard experimental workflow.
Caption: The Hsp90 chaperone cycle and the mechanism of Ganetespib inhibition.
Caption: A typical workflow for an Hsp90 ATPase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Malachite Green)
This assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant Hsp90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (1 mM)
-
Hsp90 inhibitor stock solution (in DMSO)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90, and varying concentrations of the Hsp90 inhibitor (or DMSO for control).
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent, which also initiates color development.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Competitive Binding Assay (Biotinylated Geldanamycin)
This assay assesses the ability of a test compound to compete with a known Hsp90 ligand (biotinylated geldanamycin) for binding to Hsp90.
Materials:
-
Cell lysate containing Hsp90
-
Biotinylated geldanamycin (Biotin-GM)
-
Streptavidin-coated beads
-
Hsp90 inhibitor stock solution (in DMSO)
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Hsp90 antibody
Procedure:
-
Incubation: Incubate cell lysates with varying concentrations of the Hsp90 inhibitor (or DMSO for control).
-
Competitive Binding: Add Biotin-GM and streptavidin-coated beads to the mixture and incubate to allow for binding.
-
Washing: Wash the beads to remove unbound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the amount of Hsp90 by Western blotting using an anti-Hsp90 antibody.
-
Data Analysis: A decrease in the amount of Hsp90 pulled down in the presence of the inhibitor indicates successful competition for the binding site.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of Hsp90 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp90 inhibitor stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well cell culture plate
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitor (and a DMSO control) for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo®: Add the reagent and measure the luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to calculate the GI50 or IC50 value.
Conclusion
While direct experimental data on the Hsp90 fragment this compound remains elusive in the public domain, its origin as a fragment of Ganetespib provides a strong rationale for its potential biological activity. Ganetespib has consistently demonstrated superior potency in both biochemical and cellular assays compared to the first-generation inhibitor 17-AAG and shows comparable or greater potency than other second-generation inhibitors like NVP-AUY922. This positions Ganetespib, and by extension its fragments, as a significant area of interest in the ongoing development of Hsp90-targeted cancer therapies. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and compare novel Hsp90 fragments and inhibitors.
References
- 1. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
DP-1 hydrochloride efficacy vs other Hsp90 inhibitors like 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical drivers of cancer cell proliferation, survival, and metastasis. This dependency has made Hsp90 a compelling target for cancer therapy. This guide provides a detailed, data-driven comparison of two prominent Hsp90 inhibitors: the first-generation ansamycin antibiotic derivative, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and the potent, second-generation, non-geldanamycin small molecule, Ganetespib.
Notably, this guide will also clarify the identity of DP-1 hydrochloride. Our research indicates that this compound is not a primary Hsp90 inhibitor but rather a degradation product and fragment of Ganetespib. Therefore, a direct efficacy comparison between this compound and established Hsp90 inhibitors like 17-AAG would be scientifically inappropriate. Instead, this guide will focus on the robust preclinical and clinical data comparing Ganetespib and 17-AAG, providing a valuable resource for researchers in the field.
Executive Summary
Ganetespib consistently demonstrates superior potency and a more favorable safety profile compared to 17-AAG in preclinical models. Its distinct chemical structure overcomes some of the limitations associated with the ansamycin scaffold of 17-AAG, such as hepatotoxicity and poor solubility.[1] Preclinical data indicates that Ganetespib has a higher binding affinity for Hsp90 and is more potent in inducing the degradation of client proteins, leading to greater antitumor activity both in vitro and in vivo.[1][2][3][4]
Mechanism of Action: Targeting the Hsp90 Chaperone Cycle
Both Ganetespib and 17-AAG are N-terminal Hsp90 inhibitors. They competitively bind to the ATP-binding pocket in the N-terminus of Hsp90, which is crucial for its chaperone function.[1][5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1] By targeting Hsp90, these inhibitors can simultaneously disrupt multiple oncogenic signaling pathways. Preclinical evidence suggests that Ganetespib disrupts the association of Hsp90 with its co-chaperone p23 more potently than 17-AAG, which may contribute to its enhanced activity.[2][3]
Comparative Efficacy Data
In Vitro Potency
Ganetespib consistently demonstrates significantly lower half-maximal inhibitory concentration (IC50) values for cell viability compared to 17-AAG across a wide range of cancer cell lines.
| Cell Line | Cancer Type | Ganetespib IC50 (nM) | 17-AAG IC50 (nM) | Fold Difference (approx.) |
| NCI-H1975 | Non-Small Cell Lung | 2-30 | 20-3500 | ~20x more potent |
| Prostate Cancer Lines (LNCaP, VCaP) | Prostate | 7-8 | - | Ganetespib is highly potent |
| Small Cell Lung Cancer Lines | Small Cell Lung | 31 | 16,000 | ~500x more potent |
Data compiled from multiple preclinical studies.[2][4][6]
Hsp90 Binding Affinity
Competitive binding assays show that Ganetespib has a greater affinity for Hsp90 compared to 17-AAG. In one study using NCI-H1975 cell lysates, Ganetespib inhibited the binding of a biotinylated geldanamycin probe at a concentration of 0.11 µmol/L, whereas 1 µmol/L of 17-AAG was required for a similar level of inhibition.[2] It is also noteworthy that Hsp90 derived from tumor cells has a significantly higher binding affinity for 17-AAG (approximately 100-fold) than Hsp90 from normal cells.[7][8][9]
Effects on Hsp90 Client Proteins
Both inhibitors lead to the degradation of a broad range of Hsp90 client proteins involved in oncogenesis. However, Ganetespib often achieves this at lower concentrations and with more sustained effects.
| Client Protein | Function in Cancer | Effect of Ganetespib | Effect of 17-AAG |
| EGFR | Growth factor signaling | Potent degradation | Degradation at higher concentrations |
| HER2 | Growth factor signaling | Potent degradation | Degradation |
| AKT | Survival, proliferation | Potent degradation | Degradation |
| c-RAF | Proliferation (MAPK pathway) | Potent degradation | Degradation |
| Androgen Receptor (AR) | Prostate cancer progression | Potent degradation | Degradation |
Observations from various in vitro studies.[2][6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HSP-90 Inhibitor Ganetespib is Synergistic with Doxorubicin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Biological Significance of DP-1 Hydrochloride: A Comparative Guide for Researchers
An in-depth analysis of DP-1 hydrochloride, a notable degradation product of the widely prescribed anti-diabetic drug dapagliflozin, is crucial for a comprehensive understanding of the drug's safety and efficacy profile. This guide offers a comparative look at the biological relevance of this metabolite, contrasting its known characteristics with its parent compound and other metabolic derivatives. Experimental data from pertinent studies are presented to provide a clear, evidence-based perspective for researchers, scientists, and professionals in drug development.
While the primary metabolite of dapagliflozin, dapagliflozin 3-O-glucuronide, is known to be pharmacologically inactive, the biological relevance of its degradation products, such as DP-1 formed under acidic conditions, is an area of ongoing investigation. The hydrochloride salt form, this compound, is often utilized in research and analytical studies for its improved stability and handling properties. Understanding the potential biological activity of such degradation products is paramount, as they can be present as impurities in the final drug product and may have unintended pharmacological or toxicological effects.
Comparative Analysis of Dapagliflozin and its Derivatives
To contextualize the biological relevance of DP-1, it is essential to compare it with its parent drug, dapagliflozin, and its major metabolite. Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a mechanism that promotes urinary glucose excretion and thereby lowers blood glucose levels. In contrast, its major metabolite, dapagliflozin 3-O-glucuronide, does not exhibit inhibitory activity on SGLT2 at clinically relevant concentrations[1][2].
The biological activity of the acid degradation product DP-1 has not been extensively characterized. However, studies on synthesis impurities of dapagliflozin, which may be structurally similar to degradation products, provide some insights into potential toxicological endpoints.
In Vitro Toxicity Profile
A study by Bueno et al. investigated the in vitro toxicity of dapagliflozin and three of its synthesis impurities in 3T3 cells[3][4]. While a direct structural correlation between these impurities and the acid degradation product DP-1 is not definitively established in the available literature, the findings offer a valuable surrogate for assessing potential cytotoxicity.
The study employed a battery of assays to evaluate cellular and genetic toxicity. The results indicated that while dapagliflozin and two of the impurities did not induce significant cell death or DNA damage under the tested conditions, one impurity, designated as "impurity 3," demonstrated significant cytotoxicity at concentrations as low as 0.5 µM[3][4].
Table 1: Summary of In Vitro Cytotoxicity Data for Dapagliflozin and its Synthesis Impurities
| Compound | Assay | Cell Line | Concentration Range Tested | Key Findings | Reference |
| Dapagliflozin | MTT, Neutral Red Uptake | 3T3 | Not specified in abstract | No significant cytotoxicity observed. | [3][4] |
| Impurity 1 | MTT, Neutral Red Uptake | 3T3 | Not specified in abstract | No significant cytotoxicity observed. | [3][4] |
| Impurity 2 | MTT, Neutral Red Uptake | 3T3 | Not specified in abstract | No significant cytotoxicity observed. | [3][4] |
| Impurity 3 | MTT, Neutral Red Uptake | 3T3 | ≥ 0.5 µM | Showed significant damage in cytotoxicity tests. | [3][4] |
| All Compounds | Comet Assay | 3T3 | Not specified in abstract | No significant DNA damage was detected. | [3][4] |
Note: The specific quantitative data (e.g., IC50 values) were not available in the abstracts reviewed. The full research article would be required for a more detailed quantitative comparison.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the toxicological evaluation of dapagliflozin and its impurities, based on standard laboratory practices.
MTT Cell Viability Assay
-
Cell Seeding: Plate 3T3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of dapagliflozin, its impurities, or vehicle control for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red dye for 2-3 hours.
-
Dye Extraction: Wash the cells with a wash buffer and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the Pathways
To better understand the metabolic fate of dapagliflozin and the workflow of the toxicological assessments, the following diagrams are provided.
Caption: Metabolic and degradation pathways of dapagliflozin.
Caption: Workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
Future research should focus on:
-
The definitive structural elucidation of DP-1 formed under physiologically relevant conditions.
-
In vitro and in vivo studies to assess the pharmacological and toxicological profile of purified this compound.
-
Comparison of the biological activity of DP-1 with other known metabolites and degradation products of dapagliflozin.
Such studies are essential to fully characterize the safety profile of dapagliflozin and to ensure the quality and safety of its pharmaceutical formulations.
Alternatives to Dapagliflozin
For researchers and clinicians considering alternatives to dapagliflozin, several other SGLT2 inhibitors are available, each with its own efficacy and safety profile. Additionally, other classes of anti-diabetic medications offer different mechanisms of action.
Table 2: Major Alternatives to Dapagliflozin
| Drug Class | Examples | Mechanism of Action | Key Considerations |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin, Ertugliflozin | Inhibit SGLT2 in the kidneys, increasing urinary glucose excretion. | Similar efficacy and side effect profiles to dapagliflozin, with some differences in cardiovascular and renal outcome data[1][3]. |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide, Dulaglutide | Mimic the action of incretin hormones to increase insulin secretion and suppress glucagon release. | Often associated with weight loss and cardiovascular benefits. Administered via injection[3]. |
| DPP-4 Inhibitors | Sitagliptin, Linagliptin, Saxagliptin | Inhibit the enzyme DPP-4, which prolongs the action of incretin hormones. | Generally well-tolerated with a low risk of hypoglycemia[3]. |
| Metformin | (Generic) | Decreases hepatic glucose production and improves insulin sensitivity. | Typically the first-line therapy for type 2 diabetes[1]. |
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Jardiance alternatives for Type 2 diabetes: Compare costs and options [singlecare.com]
- 3. droracle.ai [droracle.ai]
- 4. Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Drug Analytical Research [seer.ufrgs.br]
A Comparative Analysis of HSP90 Inhibitors: AUY922 (Luminespib) vs. DP-1 Hydrochloride
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (HSP90) has emerged as a promising strategy. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. This guide provides a comparative overview of two molecules associated with HSP90 inhibition: AUY922, a potent and well-characterized inhibitor, and DP-1 hydrochloride, a degradation product of another HSP90 inhibitor, Ganetespib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, available experimental data, and relevant experimental protocols.
Introduction and Overview
AUY922 (Luminespib) is a second-generation, synthetic, non-geldanamycin HSP90 inhibitor.[1][2] It is a potent, isoxazole-based small molecule that has demonstrated significant antitumor activity in a wide range of preclinical models and has been evaluated in clinical trials.[3][4] AUY922 exerts its effects by binding to the ATP-binding site in the N-terminal domain of HSP90, thereby inhibiting its chaperone function and leading to the degradation of client proteins.[5][6]
This compound is identified as a degradation product and a fragment of Ganetespib, another potent HSP90 inhibitor.[7][8] Unlike AUY922, this compound is not characterized as an active HSP90 inhibitor itself in the available scientific literature. Therefore, a direct comparison of its biological activity with AUY922 is not feasible. To provide context, this guide will present data on Ganetespib, the parent compound of this compound.
Mechanism of Action
Both AUY922 and Ganetespib function by inhibiting the ATPase activity of HSP90.[2][9] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[9][10] The depletion of these client proteins, which include critical regulators of cell growth, proliferation, and survival, results in the suppression of multiple oncogenic signaling pathways.[1][3]
The following diagram illustrates the general mechanism of action for HSP90 inhibitors like AUY922 and Ganetespib.
Caption: Mechanism of HSP90 inhibition by AUY922 and Ganetespib.
Target Proteins
The primary targets of AUY922 are the HSP90α and HSP90β isoforms.[5][11] Ganetespib also targets the N-terminal ATP-binding domain of HSP90.[2] Inhibition of HSP90 leads to the degradation of a broad range of client proteins, including:
In Vitro and In Vivo Efficacy
AUY922 (Luminespib)
AUY922 has demonstrated potent anti-proliferative activity across a wide array of cancer cell lines with IC50 and GI50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |
| Various | Various Human Cancers (avg) | ~9 (GI50) | [11] |
| Gastric Cancer | Gastric Cancer | 2 - 40 (GI50) | [5][11] |
| NSCLC | Non-Small Cell Lung Cancer | < 100 (IC50) | [1] |
| ATL | Adult T-cell Leukemia-Lymphoma | 12.5 - 25.0 (IC50) | [2] |
| Breast Cancer | Breast Cancer | 3 - 126 (GI50) | [4] |
In vivo studies using xenograft models have shown that AUY922 can lead to tumor growth inhibition and regression.[1][4]
Ganetespib (Parent Compound of this compound)
Ganetespib has also shown potent in vitro and in vivo antitumor activity, often with greater potency than the first-generation HSP90 inhibitor 17-AAG.[2]
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NSCLC | Non-Small Cell Lung Cancer | 2 - 30 | [8] |
| Prostate | Prostate Cancer | 7 - 77 | [11] |
| Pediatric | Pediatric Cancers (median) | 8.8 | [6] |
In vivo, Ganetespib has demonstrated significant growth inhibition in various xenograft models.[10][11]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate HSP90 inhibitors like AUY922 and Ganetespib.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor (e.g., AUY922 or Ganetespib) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Treat cells with the HSP90 inhibitor for the desired time points (e.g., 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against HSP90 client proteins (e.g., Akt, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a typical experimental workflow for evaluating HSP90 inhibitors.
Caption: A general experimental workflow for HSP90 inhibitors.
Summary and Conclusion
This comparative guide highlights the substantial body of research supporting AUY922 (Luminespib) as a potent and selective HSP90 inhibitor with demonstrated anti-cancer activity. Its mechanism of action is well-defined, and its efficacy has been quantified in numerous preclinical models.
In contrast, This compound is known as a degradation product of the HSP90 inhibitor Ganetespib. There is a lack of publicly available data on the biological activity of this compound as an independent agent. The information provided on Ganetespib serves to contextualize the origin of this compound, showcasing that its parent compound is also a potent HSP90 inhibitor.
For researchers and drug development professionals, AUY922 represents a well-characterized tool for studying HSP90 inhibition and a potential therapeutic agent. The significance of this compound, based on current knowledge, is primarily in the context of the metabolism and degradation of Ganetespib. Future studies would be required to determine if this compound has any intrinsic biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Validating DP-1 Hydrochloride as a Tool for Hsp90 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating new chemical entities, such as DP-1 hydrochloride, as potential tools for Heat Shock Protein 90 (Hsp90) research. As a known degradation product of the potent Hsp90 inhibitor Ganetespib, this compound's activity and utility as a research tool require rigorous experimental validation.[1][2][3][4] This document outlines the necessary experimental comparisons against established Hsp90 inhibitors and provides the foundational protocols for such a validation process.
Introduction to Hsp90 and Its Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide range of "client" proteins.[5] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[6][7] This dependence makes Hsp90 an attractive target for cancer therapy.[6][8]
Hsp90 inhibitors typically function by competing with ATP for binding to the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[5][7] The validation of a novel Hsp90 inhibitor involves demonstrating its direct binding to Hsp90, its ability to inhibit Hsp90's ATPase activity, and its efficacy in inducing the degradation of known Hsp90 client proteins in cellular models.
Comparative Analysis of Hsp90 Inhibitors
To validate this compound as a tool for Hsp90 research, its performance must be benchmarked against well-characterized Hsp90 inhibitors. This section provides a comparative overview of key performance indicators.
Table 1: Comparison of Biochemical Activity
This table compares the in vitro biochemical potency of this compound (hypothetical data for validation purposes) with established Hsp90 inhibitors. The primary measure of biochemical activity is the half-maximal inhibitory concentration (IC50) in an Hsp90 ATPase assay. Lower IC50 values indicate higher potency.
| Compound | Hsp90 Isoform | IC50 (nM) | Reference |
| This compound | Hsp90α | To be determined | - |
| Ganetespib (STA-9090) | Hsp90α | 4 | [2] |
| 17-AAG (Tanespimycin) | Hsp90α | 5 | [7] |
| NVP-AUY922 (Luminespib) | Hsp90α | 13 | [9] |
| BIIB021 (Pimitespib) | Hsp90α | 3 | [8] |
Table 2: Comparison of Cellular Activity
This table outlines the cellular potency of the inhibitors, typically measured by their ability to inhibit the proliferation of cancer cell lines (e.g., GI50, the concentration causing 50% growth inhibition). The degradation of key Hsp90 client proteins is also a critical measure of cellular activity.
| Compound | Cell Line | GI50 (nM) | Key Client Protein Degradation | Reference |
| This compound | HCT-116 (Colon) | To be determined | To be determined | - |
| Ganetespib (STA-9090) | HCT-116 (Colon) | 3 | HER2, AKT, c-RAF | [2][10] |
| 17-AAG (Tanespimycin) | MCF7 (Breast) | 10 | HER2, AKT, CDK4 | [11] |
| NVP-AUY922 (Luminespib) | A549 (Lung) | 9 | EGFR, AKT | [9] |
| BIIB021 (Pimitespib) | NCI-H460 (Lung) | 6 | AKT, c-RAF | [12] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments required to validate a novel Hsp90 inhibitor like this compound.
Hsp90 ATPase Activity Assay
This assay biochemically validates the direct inhibition of Hsp90's ATP-hydrolyzing activity. A common method is the Malachite Green Phosphate Assay, which quantifies the release of inorganic phosphate (Pi) upon ATP hydrolysis.
Protocol:
-
Reagents and Materials:
-
Recombinant human Hsp90α protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound and control inhibitors (dissolved in DMSO)
-
Malachite Green reagent
-
34% Sodium Citrate solution
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in the assay buffer.
-
In a 96-well plate, add the Hsp90 enzyme to the assay buffer.
-
Add the diluted compounds to the wells containing Hsp90 and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding a defined concentration of ATP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the sodium citrate solution.
-
Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This cellular assay confirms the on-target effect of the Hsp90 inhibitor by measuring the depletion of known Hsp90 client proteins.
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, c-RAF) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control inhibitors for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of client proteins.
-
Visualizing Hsp90 Inhibition and Experimental Workflow
Signaling Pathway of Hsp90 Inhibition
The following diagram illustrates the mechanism of action of an Hsp90 inhibitor, leading to the degradation of client oncoproteins.
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.
Experimental Workflow for Inhibitor Validation
This diagram outlines the key steps in validating a novel Hsp90 inhibitor.
Caption: Workflow for the validation of a novel Hsp90 inhibitor.
Conclusion
The validation of this compound as a reliable tool for Hsp90 research is contingent upon a systematic evaluation of its biochemical and cellular activities in comparison to established Hsp90 inhibitors. By following the outlined experimental protocols and comparative frameworks, researchers can ascertain its potency, on-target effects, and overall utility. This rigorous validation process is essential for ensuring the quality and reproducibility of future research that employs this and other novel chemical probes targeting the Hsp90 chaperone machinery.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1472616-35-5 | MOLNOVA [molnova.com]
- 4. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 11. Hsp90 ATPase Activity [bio-protocol.org]
- 12. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Terminal Hsp90 Inhibitors: Benchmarking Ganetespib, Tanespimycin (17-AAG), and Luminespib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent N-terminal inhibitors of Heat shock protein 90 (Hsp90): Ganetespib, Tanespimycin (17-AAG), and Luminespib. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. N-terminal inhibitors competitively bind to the ATP pocket in the N-terminal domain of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins via the ubiquitin-proteasome pathway. This mechanism makes Hsp90 an attractive target for cancer therapy.
Quantitative Performance Comparison
The following tables summarize the biochemical and cellular activities of Ganetespib, Tanespimycin (17-AAG), and Luminespib.
Table 1: Biochemical Activity of N-Terminal Hsp90 Inhibitors
| Inhibitor | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Assay Method |
| Ganetespib (STA-9090) | Hsp90 | 4 | Not Available | Biochemical Assay in OSA 8 cells[1] |
| Tanespimycin (17-AAG) | Hsp90 | 5 | 100-fold higher for tumor vs. normal cell Hsp90 | Cell-free assay[2][3] |
| Luminespib (AUY-922) | Hsp90α/β | 13/21 | Not Available | Cell-free assays[4] |
Table 2: Cellular Activity of N-Terminal Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | GI50/IC50 (nM) | Assay |
| Ganetespib | LNCaP (Prostate) | 8 | Cytotoxicity Assay (72h)[5] |
| VCaP (Prostate) | 7 | Cytotoxicity Assay (72h)[5] | |
| DU145 (Prostate) | 12 | Cytotoxicity Assay (72h)[5] | |
| PC3 (Prostate) | 77 | Cytotoxicity Assay (72h)[5] | |
| MCF-7 (Breast) | 25 | Viability Assay[6] | |
| T47D (Breast) | 15 | Viability Assay[6] | |
| Tanespimycin (17-AAG) | LNCaP (Prostate) | 25 | Not Specified[2] |
| DU-145 (Prostate) | 45 | Not Specified[2] | |
| PC-3 (Prostate) | 25 | Not Specified[2] | |
| JIMT-1 (Breast, Trastuzumab-resistant) | 10 | Proliferation Assay[7] | |
| SKBR-3 (Breast) | 70 | Proliferation Assay[7] | |
| HCT116 BAX +/- (Colon) | 41.3 | SRB Assay (96h)[8] | |
| Luminespib | Average of various human cancer cell lines | 9 | Proliferation Assay[4] |
| A549 (Lung) | 10 | SRB Assay (48h)[9] | |
| Pancreatic cancer cell lines | 10 | Not Specified[10] |
Table 3: Hsp90 Client Protein Degradation Profile
| Inhibitor | Key Client Proteins Degraded | Observations |
| Ganetespib | AR, EGFR, IGF-IR, AKT, HER2, c-Kit, PDGFRα, STAT3/5, HIF-1α, CDK1 | Demonstrates potent and durable client protein degradation.[1][5][11] In LNCaP cells, AR reduction was observed within 3 hours of treatment.[5] |
| Tanespimycin (17-AAG) | HER2, HER3, Akt, AR, ERBB2, CDK4, C-RAF | Induces nearly complete loss of ErbB2 in overexpressing breast cancer cells.[2][12] Phosphorylated AKT is depleted more rapidly than total AKT.[12] |
| Luminespib | IGF-1Rβ and other client proteins | Effectively downregulates and destabilizes IGF-1Rβ, leading to growth inhibition, autophagy, and apoptosis.[4] |
Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green-Based)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.
Materials:
-
Recombinant Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH₂PO₄)
-
Hsp90 Inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Reaction Setup:
-
Total Activity: Add Hsp90 enzyme to the assay buffer.
-
Inhibitor Wells: Add Hsp90 enzyme and the desired concentration of the inhibitor to the assay buffer.
-
No Enzyme Control (Blank): Add assay buffer only.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sodium citrate).
-
Color Development: Add the Malachite Green reagent to all wells and incubate at room temperature for 15-20 minutes.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Use the phosphate standard curve to determine the amount of Pi released. Calculate the percentage of inhibition for each inhibitor concentration relative to the total activity control.[13][14]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Hsp90 Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle control. The GI50 or IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of cell growth.[15][16][17][18]
Western Blotting for Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following inhibitor treatment.
Materials:
-
Cancer cell lines
-
Hsp90 Inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., HER2, AKT, c-RAF) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor for the desired time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of client proteins.
Visualizations
Caption: Hsp90 Chaperone Cycle and Inhibition Mechanism.
Caption: Workflow for Evaluating Hsp90 Inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. broadpharm.com [broadpharm.com]
A Comparative Guide to Ganetespib and Other HSP90 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the second-generation Heat Shock Protein 90 (HSP90) inhibitor, Ganetespib, with other notable HSP90 inhibitors, including the first-generation compound 17-AAG and other second-generation agents like AUY922 and AT13387. This document is intended to serve as a resource for researchers in oncology and drug development, offering a comparative analysis of the efficacy, safety, and mechanistic profiles of these compounds, supported by experimental data.
Introduction to Ganetespib and HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are implicated in cancer progression.[1] These client proteins include various kinases, transcription factors, and other proteins involved in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis.[1][2] In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of oncoproteins that drive malignant growth.[3] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1][2]
Ganetespib (formerly STA-9090) is a potent, small-molecule inhibitor of HSP90.[4] It is a resorcinol-based, non-geldanamycin compound with a unique triazolone-containing structure.[1] Unlike the first-generation ansamycin-based inhibitors such as 17-AAG, Ganetespib lacks the benzoquinone moiety associated with hepatotoxicity.[1] Ganetespib binds to the N-terminal ATP-binding pocket of HSP90, leading to the destabilization and subsequent proteasomal degradation of its client proteins.[4]
It is important to clarify that DP-1 hydrochloride is not a co-formulant or excipient that contributes to Ganetespib's effect. Instead, it has been identified as a degradation product or a fragment of Ganetespib. Therefore, this guide will focus on comparing Ganetespib with other HSP90 inhibitors to evaluate its therapeutic potential.
Comparative Efficacy of HSP90 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of Ganetespib in comparison to other HSP90 inhibitors.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below, compiled from various studies, demonstrates the potent cytotoxic effects of Ganetespib across a range of cancer cell lines compared to other HSP90 inhibitors.
| Cell Line | Cancer Type | Ganetespib IC50 (nM) | 17-AAG IC50 (nM) | AUY922 IC50 (nM) | AT13387 IC50 (nM) |
| Lung Cancer | |||||
| NCI-H1975 | Non-Small Cell Lung Cancer | 2 - 30[5][6] | 20 - 3,500[5][6] | ~5[7] | 27[8] |
| HCC827 | Non-Small Cell Lung Cancer | 2 - 30[5][6] | 20 - 3,500[5][6] | - | - |
| H1299 | Non-Small Cell Lung Cancer | - | - | 2,850[9] | - |
| A549 | Non-Small Cell Lung Cancer | - | - | - | - |
| H460 | Non-Small Cell Lung Cancer | - | - | - | - |
| Breast Cancer | |||||
| MCF-7 | Breast Cancer | ~15[10] | - | - | - |
| T47D | Breast Cancer | ~25[10] | - | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low nM[10] | - | - | - |
| SKBR-3 | HER2+ Breast Cancer | - | 70[11][12] | - | - |
| JIMT-1 | HER2+, Trastuzumab-resistant | - | 10[12] | - | - |
| BT-474 | HER2+ Breast Cancer | - | 5-6[3][12] | 3-126[13] | - |
| Prostate Cancer | |||||
| DU145 | Prostate Cancer | 12[14] | >1000[14] | - | - |
| PC3 | Prostate Cancer | 77[14] | >1000[14] | - | - |
| LNCaP | Prostate Cancer | 8[14] | 40[14] | - | - |
| VCaP | Prostate Cancer | 7[14] | 250[14] | - | - |
| Leukemia | |||||
| MV4;11 | Acute Myeloid Leukemia | 8.8 (median rIC50)[15] | - | - | - |
| Other Solid Tumors | |||||
| MG63 | Osteosarcoma | 43[16] | - | - | - |
| A431 | Squamous Cell Carcinoma | - | - | - | 17.9[17] |
| HCT116 | Colon Cancer | - | - | - | 8.7[17] |
| LS174T | Colon Cancer | - | 87[17] | - | 12.3[17] |
| 786-O | Renal Cell Carcinoma | - | - | 10.2[18] | - |
| ACHN | Renal Cell Carcinoma | - | - | 7.6[18] | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Ganetespib consistently demonstrates high potency, with IC50 values in the low nanomolar range across various cancer cell lines.[5][10][14][15][16][19] In direct comparisons, Ganetespib is significantly more potent than the first-generation inhibitor 17-AAG.[5][6][14][16]
In Vivo Antitumor Efficacy
Preclinical xenograft models are essential for evaluating the in vivo activity of anticancer agents. The following table summarizes the antitumor efficacy of Ganetespib and other HSP90 inhibitors in various mouse xenograft models.
| Cancer Model | Treatment and Dose | Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| Ganetespib | |||
| NCI-H1975 (NSCLC) Xenograft | 125 mg/kg | Once weekly for 3 weeks | Greater TGI than 17-AAG (15% vs 50% relative tumor size)[5][6] |
| PC3 (Prostate) Xenograft | 150 mg/kg | Weekly | Significant decrease in tumor volume (T/C value 17%)[14] |
| 22Rv1 (Prostate) Xenograft | 150 mg/kg | Weekly | Significant tumor growth inhibition[14] |
| 8505C (Thyroid) Xenograft | 50 mg/kg | Daily | Significant tumor growth repression[20] |
| TT (Thyroid) Xenograft | 50 mg/kg | Daily | Significant tumor growth inhibition[20] |
| MV4;11 (Leukemia) Xenograft | 125 mg/kg | Weekly for 3 weeks | Intermediate activity (EFS T/C > 2)[15] |
| 17-AAG | |||
| NCI-H1975 (NSCLC) Xenograft | 175 mg/kg | Once weekly for 3 weeks | 50% relative tumor size[5][6] |
| CWR22 (Prostate) Xenograft | 50 mg/kg | - | 67% tumor growth inhibition[3] |
| AUY922 | |||
| BT-474 (Breast) Xenograft | 30 mg/kg | Intravenous, acute | Significant tumor growth inhibition[13] |
| AT13387 | |||
| A375 (Melanoma) Xenograft | - | - | Significant suppression of HSP90 client proteins[8] |
T/C: Treated vs. Control; EFS T/C: Event-Free Survival Treated vs. Control.
Ganetespib demonstrates significant antitumor activity in various xenograft models, leading to tumor growth inhibition and, in some cases, regression.[5][6][14][15][20] Notably, it exhibits superior efficacy compared to 17-AAG in a head-to-head study.[5][6] Ganetespib also shows preferential retention in tumor tissue compared to normal tissues, with a longer half-life in tumors, which supports less frequent dosing schedules.[21]
Comparative Safety and Tolerability
A critical aspect of drug development is the safety profile of a compound. The following table outlines the key clinical toxicities associated with Ganetespib and other HSP90 inhibitors.
| Inhibitor | Common Adverse Events (All Grades) | Dose-Limiting Toxicities (DLTs) | Notable Toxicities |
| Ganetespib | Diarrhea, fatigue, nausea, asthenia[21][22] | Grade 3 diarrhea, Grade 3/4 asthenia, Grade 3 amylase elevation[21] | Lacks the significant hepatotoxicity of 17-AAG and the ocular toxicity of AUY922.[10][21] |
| 17-AAG | Fatigue, myalgias, nausea, hepatotoxicity[23] | Reversible hepatotoxicity (elevated liver enzymes)[23][24] | Hepatotoxicity is a major concern.[23][24] |
| AUY922 | Diarrhea, nausea, fatigue, night blindness, blurred vision[4][5][25][26][27] | Diarrhea, asthenia/fatigue, visual symptoms (darkening of vision, blurred vision)[5][25][27] | Ocular toxicity (night blindness, blurred vision) is a significant and common side effect.[5][25][26][27] |
| AT13387 | - | - | Data from clinical trials is less mature compared to other listed inhibitors. |
Ganetespib generally has a manageable safety profile, with the most common adverse events being gastrointestinal issues and fatigue.[21][22] A key advantage of Ganetespib is the lack of severe hepatotoxicity seen with first-generation inhibitors like 17-AAG and the absence of the ocular toxicities reported for other second-generation inhibitors such as AUY922.[10][21]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HSP90 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of Ganetespib-mediated HSP90 inhibition.
Caption: Experimental workflow for evaluating HSP90 inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of HSP90 inhibitors on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
HSP90 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[28]
-
Treatment: Prepare serial dilutions of the HSP90 inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[28]
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for HSP90 Client Proteins
This protocol is used to assess the effect of HSP90 inhibitors on the expression levels of HSP90 client proteins.
Materials:
-
Cancer cell lines
-
HSP90 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., AKT, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of the HSP90 inhibitor for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein expression following treatment.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of HSP90 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
HSP90 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the HSP90 inhibitor or vehicle control to the mice according to the predetermined dose and schedule (e.g., intravenous, intraperitoneal, or oral administration).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
Data Analysis: Plot the average tumor volume over time for each group to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) or other relevant efficacy parameters. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.
Conclusion
Ganetespib represents a significant advancement in the development of HSP90 inhibitors. Its high potency, broad anticancer activity, and favorable safety profile, particularly the lack of significant hepatotoxicity and ocular toxicity, distinguish it from first-generation and some second-generation inhibitors. The data presented in this guide underscores the potential of Ganetespib as a promising therapeutic agent for a variety of cancers. Further research and clinical investigation are warranted to fully elucidate its therapeutic benefits, both as a monotherapy and in combination with other anticancer agents. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further exploring the potential of Ganetespib and other HSP90 inhibitors in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I dose-escalation study of the HSP90 inhibitor AUY922 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of the novel heat shock protein 90 inhibitor AUY922 in renal cell carcinoma ACHN and 786-O cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ganetespib, a novel Hsp90 inhibitor in patients with KRAS mutated and wild type, refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Phase 2 Study of the Hsp90 Inhibitor AUY922 as Treatment for Patients with Refractory Gastrointestinal Stromal Tumors [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Disposal of DP-1 Hydrochloride: A Procedural Guide
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management is not just a matter of compliance, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive overview of the necessary steps for the proper disposal of DP-1 hydrochloride, emphasizing the paramount importance of consulting the Safety Data Sheet (SDS) as the primary source of information.
The Critical Role of the Safety Data Sheet (SDS)
Before any disposal procedures are initiated, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound. The SDS is a document that provides detailed information about the physical and chemical properties of a substance, its potential hazards, and the necessary safety precautions for handling, storage, and disposal. Without the specific SDS for this compound, only general guidance based on established regulations for pharmaceutical waste can be provided.
General Disposal Procedures for Pharmaceutical Waste
In the absence of a specific SDS for this compound, the following procedural steps, derived from general pharmaceutical waste disposal regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), should be considered. These regulations are designed to protect human health and the environment from potential harm.[1][2]
Step 1: Waste Characterization
The first crucial step is to determine if this compound is classified as a hazardous waste. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, and pharmaceuticals can fall into this category based on their characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or if they are specifically listed as hazardous.[1][2] The SDS for this compound will explicitly state whether the compound is considered hazardous.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure that each waste stream is managed appropriately. Based on its classification, this compound waste should be collected in a designated, properly labeled, and sealed container. It is common practice to use color-coded containers for different types of waste:
-
Black containers: Typically used for RCRA hazardous pharmaceutical waste.
-
Blue or white containers: Often used for non-hazardous pharmaceutical waste.
Step 3: Adherence to Disposal Regulations
Federal and state regulations strictly prohibit the disposal of hazardous pharmaceutical waste down the drain or in regular trash.[2][3] The EPA's Subpart P of the RCRA regulations specifically bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
Step 4: Professional Waste Disposal
All chemical waste, especially pharmaceutical compounds from research and development, should be disposed of through a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations. The most common method for the final treatment of pharmaceutical waste is incineration at a permitted facility.[2]
Experimental Protocols
Detailed experimental protocols for the disposal of a specific chemical like this compound would be outlined in its Safety Data Sheet. These protocols would provide explicit instructions on neutralization, deactivation, or other procedures to render the substance safe for disposal. In the absence of the SDS, no specific experimental protocols can be provided.
Quantitative Data
Specific quantitative data, such as concentration limits for disposal or reportable quantities, are chemical-specific and would be found in the SDS for this compound. As this information is not publicly available, a data table cannot be generated.
Visualizing the Disposal Workflow
To aid in understanding the general decision-making process for chemical waste disposal, the following workflow diagram illustrates the logical steps a researcher should follow.
Disclaimer: This information is intended for educational purposes and as a general guide. It is not a substitute for the specific instructions and safety precautions that would be provided in the Safety Data Sheet for this compound. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal of any chemical waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling DP-1 Hydrochloride
Essential procedures for the safe management and disposal of DP-1 hydrochloride, a metabolite of the potent HSP90 inhibitor Ganetespib, are outlined below to ensure the safety of laboratory personnel. This guide provides detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans tailored for research and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety information for its parent compound, Ganetespib, and established best practices for handling potent active pharmaceutical ingredients (APIs) and hydrochloride salts.[1][2] Ganetespib is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, stringent safety measures are imperative.
Immediate Safety and Handling Protocols
All handling of this compound, particularly in solid form, should occur within a designated containment area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[3][4] The work area must be maintained under negative pressure relative to the surrounding labs.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling this compound:
-
Respiratory Protection: An appropriate respirator should be used when handling the powder form.
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used when there is a splash hazard.[1]
-
Skin Protection:
-
Footwear: Closed-toe shoes are required.
Engineering Controls
Engineering controls are the primary method for ensuring a safe working environment and should be used to isolate the compound.[5]
-
Ventilation: All weighing and solution preparation activities must be conducted in a chemical fume hood with a tested and certified face velocity.
-
Containment: For larger quantities or when aerosolization is likely, a glove box or other high-containment solution should be utilized.[4]
Quantitative Hazard Data for Parent Compound (Ganetespib)
The following table summarizes the hazard classifications for Ganetespib, which should be considered as potential hazards for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Ganetespib Safety Data Sheet[1]
Step-by-Step Handling and Disposal Plan
A meticulous, step-by-step approach is crucial for minimizing risk during the entire lifecycle of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the powder form is -20°C.
Preparation of Solutions
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Weighing: Weigh the solid compound in a chemical fume hood or a balance enclosure.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is sealed.
Experimental Use
-
All procedures involving this compound should be performed in a designated area within a fume hood.
-
Avoid generating aerosols.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
Spill Management
-
Small Spills (<1g): If you have the appropriate training and PPE, neutralize the spill with sodium bicarbonate.[6] Absorb the neutralized mixture with an inert material, collect it in a sealed container, and dispose of it as hazardous waste.
-
Large Spills (>1g): Evacuate the area immediately. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) department.[6]
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.
-
Waste Segregation: All waste, including contaminated PPE, disposable labware, and excess material, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Neutralization of Acidic Waste: For liquid waste containing the hydrochloride salt, neutralization is a critical step before disposal.[2][7]
-
Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the acidic waste while stirring.[8]
-
Monitor the pH using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is between 6 and 8.[8]
-
The fizzing and bubbling indicate that the neutralization reaction is occurring.[2]
-
-
Final Disposal: The neutralized waste, along with all solid waste, must be disposed of through the institution's hazardous waste management program. Do not pour neutralized solutions down the drain without consulting your local EHS guidelines, as the neutralized salt may still be considered hazardous.[2][8]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. laballey.com [laballey.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Lab methods [zoology.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
